molecular formula C8H9BrN2 B1449961 4-bromo-1-(pent-4-yn-1-yl)-1H-pyrazole CAS No. 1565066-74-1

4-bromo-1-(pent-4-yn-1-yl)-1H-pyrazole

Cat. No.: B1449961
CAS No.: 1565066-74-1
M. Wt: 213.07 g/mol
InChI Key: DXGCFYIPMUKCNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-1-(pent-4-yn-1-yl)-1H-pyrazole is a versatile brominated and alkynyl-substituted pyrazole derivative with the molecular formula C8H9BrN2 . This compound serves as a valuable synthetic intermediate and building block in organic and medicinal chemistry. Its structure features two key reactive sites: the bromine atom at the 4-position of the pyrazole ring and the terminal alkyne at the end of the pentynyl chain. The bromine substituent makes the molecule a suitable candidate for metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, enabling the introduction of the pyrazole moiety into more complex structures . Simultaneously, the terminal alkyne group allows for further functionalization through click chemistry, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC), or other coupling reactions . Pyrazole derivatives are widely recognized for their broad spectrum of biological activities, including anti-inflammatory, antimicrobial, antiviral, and antitumor properties, making them privileged scaffolds in drug discovery . Furthermore, related 4-bromopyrazole compounds have been successfully employed as blocking agents for isocyanates in the synthesis of specialized polyurethanes, indicating potential applications in polymer science and materials chemistry . Researchers can leverage the dual functionality of this molecule to develop novel pharmaceutical candidates, agrochemicals, or functional materials. For Research Use Only. Not for diagnostic or therapeutic use.

Properties

IUPAC Name

4-bromo-1-pent-4-ynylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2/c1-2-3-4-5-11-7-8(9)6-10-11/h1,6-7H,3-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXGCFYIPMUKCNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCCN1C=C(C=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Introduction: A Bifunctional Scaffold for Advanced Chemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-bromo-1-(pent-4-yn-1-yl)-1H-pyrazole (CAS 1565066-74-1)

Prepared for: Researchers, Scientists, and Drug Development Professionals

4-bromo-1-(pent-4-yn-1-yl)-1H-pyrazole is a strategically designed heterocyclic compound that has emerged as a highly versatile building block in modern organic synthesis. Its structure is distinguished by two key reactive centers: a 4-brominated pyrazole ring and a terminal alkyne tethered to the N1 position. This unique combination offers orthogonal reactivity, enabling sequential or one-pot functionalization through distinct chemical transformations. The 4-bromo position serves as a classical handle for transition-metal-catalyzed cross-coupling reactions, allowing for the introduction of diverse aryl, heteroaryl, or alkyl substituents. Concurrently, the terminal alkyne is a premier functional group for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2][] This dual reactivity makes the compound an invaluable tool for the rapid assembly of complex molecular architectures, from novel drug candidates to advanced materials. Pyrazole derivatives themselves are privileged scaffolds in medicinal chemistry, appearing in numerous approved drugs and bioactive compounds, underscoring the therapeutic potential of molecules derived from this core.[4][5][6][7]

This guide provides a comprehensive overview of the properties, synthesis, and reactivity of 4-bromo-1-(pent-4-yn-1-yl)-1H-pyrazole, offering field-proven insights and detailed protocols to empower its application in research and development.

Physicochemical and Spectroscopic Profile

While specific experimental data for this compound is not extensively published, its properties can be reliably predicted based on its structure and data from analogous compounds, such as 4-bromopyrazole.[8][9]

Table 1: Physicochemical Properties

PropertyValueSource/Basis
CAS Number 1565066-74-1BLDpharm
Molecular Formula C₈H₉BrN₂Calculated
Molecular Weight 213.08 g/mol Calculated
Appearance Predicted: White to off-white solid or oilAnalogy to 4-bromopyrazole[8][9]
Melting Point Not available. Likely a low-melting solid.The parent 4-bromopyrazole melts at 93-96 °C.[8] The pentynyl chain would lower this value.
Boiling Point Not available.-
Solubility Predicted: Soluble in common organic solvents (e.g., DCM, EtOAc, THF, DMF, DMSO). Slightly soluble in water.[8]Structural analysis
Spectroscopic Elucidation

Structural confirmation relies on a combination of standard spectroscopic techniques. The expected spectral features are outlined below:

  • ¹H NMR: The spectrum should feature distinct signals for the two pyrazole ring protons (C3-H and C5-H) as singlets, typically in the δ 7.5-8.0 ppm range. The pentynyl side chain will exhibit signals for the three methylene groups, with the N-CH₂ group being the most deshielded. A characteristic triplet for the terminal alkyne proton (≡C-H) is expected around δ 2.0-2.5 ppm.

  • ¹³C NMR: The spectrum will show eight distinct carbon signals. The pyrazole ring carbons will appear in the aromatic region (approx. δ 100-140 ppm), with the bromine-substituted C4 appearing at a lower field. The alkyne carbons (C≡C) will be present in the δ 70-90 ppm range.

  • IR Spectroscopy: Key diagnostic peaks include the C-H stretching of the terminal alkyne (~3300 cm⁻¹) and the C≡C stretching (~2100 cm⁻¹, typically a sharp, weak band). Vibrations corresponding to the pyrazole C=N and C=C bonds will also be present in the 1400-1600 cm⁻¹ region.

  • Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in ~1:1 ratio).

Synthesis and Manufacturing

The most direct and logical synthesis of 4-bromo-1-(pent-4-yn-1-yl)-1H-pyrazole involves the N-alkylation of 4-bromopyrazole with a suitable 5-carbon electrophile containing a terminal alkyne.

Proposed Synthetic Workflow

The synthesis can be conceptualized as a two-step process starting from pyrazole.

Synthesis_Workflow Py Pyrazole BrPy 4-Bromopyrazole Py->BrPy Step 1: Bromination Target 4-bromo-1-(pent-4-yn-1-yl)-1H-pyrazole BrPy->Target Step 2: N-Alkylation NBS N-Bromosuccinimide (NBS) in Water NBS->BrPy AlkyneHalide 5-Halopent-1-yne (e.g., 5-bromopent-1-yne) AlkyneHalide->Target Base Base (e.g., NaH, K₂CO₃) in Solvent (e.g., DMF) Base->Target

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol: Synthesis

Step 1: Synthesis of 4-Bromopyrazole [8]

  • Suspend 1H-pyrazole (1.0 eq) in water at room temperature.

  • Add N-bromosuccinimide (NBS) (1.0 eq) to the suspension. The mixture will turn milky white.

  • Stir the reaction vigorously at room temperature for 24 hours. Monitor reaction completion by TLC or GC-MS.

  • Upon completion, extract the aqueous mixture with ethyl acetate.

  • Combine the organic layers, wash with aqueous sodium carbonate solution and then brine.

  • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 4-bromopyrazole, which can be purified further by recrystallization or column chromatography.

Step 2: N-Alkylation to Yield 4-bromo-1-(pent-4-yn-1-yl)-1H-pyrazole

  • To a solution of 4-bromopyrazole (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF), add a suitable base like potassium carbonate (K₂CO₃, 1.5 eq) or sodium hydride (NaH, 1.1 eq, handled with extreme care) at 0 °C.

  • Stir the mixture for 30 minutes to facilitate the deprotonation of the pyrazole nitrogen.

  • Add 5-bromo-1-pentyne (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • After completion, quench the reaction by adding water and extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to obtain the final compound.

Core Reactivity and Strategic Applications

The synthetic utility of this molecule stems from its two distinct reactive sites, which can be addressed with high selectivity.

The 4-Bromopyrazole Handle: A Gateway for Cross-Coupling

The C-Br bond at the 4-position of the pyrazole ring is a robust handle for various palladium-catalyzed cross-coupling reactions. This allows for the direct formation of C-C and C-N bonds, enabling the introduction of diverse functionalities. Studies on related 4-bromopyrazoles have demonstrated their successful participation in direct arylation reactions at the C5 position, highlighting the reactivity of this scaffold.

Key Cross-Coupling Reactions:

  • Suzuki Coupling: Reaction with boronic acids or esters to form C-aryl or C-vinyl bonds.

  • Heck Coupling: Reaction with alkenes to introduce alkenyl substituents.

  • Sonogashira Coupling: Reaction with terminal alkynes to form a C-alkynyl bond.

  • Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

CrossCoupling sub 4-Bromo-1-(pent-4-yn-1-yl)-1H-pyrazole cat Pd Catalyst + Ligand + Base sub->cat p_suzuki 4-Aryl-pyrazole Product cat->p_suzuki p_heck 4-Alkenyl-pyrazole Product cat->p_heck p_sonogashira 4-Alkynyl-pyrazole Product cat->p_sonogashira p_buchwald 4-Amino-pyrazole Product cat->p_buchwald suzuki Suzuki: R-B(OH)₂ suzuki->p_suzuki heck Heck: Alkene heck->p_heck sonogashira Sonogashira: R'-C≡CH sonogashira->p_sonogashira buchwald Buchwald: R₂NH buchwald->p_buchwald

Caption: Palladium-catalyzed cross-coupling reactions at the C4 position.

The Terminal Alkyne: Harnessing the Power of Click Chemistry

The pent-4-yn-1-yl side chain provides a terminal alkyne, a key functional group for click chemistry. The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient, reliable, and biocompatible reaction that forms a stable 1,4-disubstituted 1,2,3-triazole linkage.[1][][10] This reaction is widely used in drug discovery, bioconjugation, and materials science.[1][2]

Applications of CuAAC:

  • Drug Discovery: Linking the pyrazole core to other pharmacophores or biomolecules.

  • Bioconjugation: Attaching the molecule to proteins, nucleic acids, or surfaces.

  • Materials Science: Synthesizing polymers, dendrimers, or functionalized nanomaterials.[1]

ClickChemistry sub 4-Bromo-1-(pent-4-yn-1-yl)-1H-pyrazole catalyst Cu(I) Catalyst (e.g., CuSO₄ / Na-Ascorbate) sub->catalyst azide Organic Azide (R-N₃) azide->catalyst product 1,2,3-Triazole Product catalyst->product

Caption: Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).

Exemplary Experimental Protocols

The following protocols are representative and may require optimization based on the specific substrate.

Protocol 1: Suzuki-Miyaura Cross-Coupling
  • To a reaction vial, add 4-bromo-1-(pent-4-yn-1-yl)-1H-pyrazole (1.0 eq), an arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as K₂CO₃ (2.0 eq).

  • Evacuate and backfill the vial with an inert gas (e.g., Argon or Nitrogen).

  • Add a degassed solvent mixture, such as toluene/ethanol/water (4:1:1).

  • Heat the reaction mixture at 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the residue by column chromatography to yield the 4-aryl-1-(pent-4-yn-1-yl)-1H-pyrazole product.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
  • Dissolve 4-bromo-1-(pent-4-yn-1-yl)-1H-pyrazole (1.0 eq) and an organic azide (e.g., benzyl azide, 1.0 eq) in a solvent mixture, such as t-BuOH/H₂O (1:1).

  • To this solution, add sodium ascorbate (0.1 eq, freshly prepared aqueous solution).

  • Add copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.01 eq, aqueous solution).

  • Stir the reaction mixture vigorously at room temperature. The reaction is often complete within 1-12 hours.

  • Monitor the reaction by TLC or LC-MS. Upon completion, dilute with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash, dry, and concentrate the organic phase. Purify by column chromatography or recrystallization to obtain the 1,2,3-triazole product.

Safety and Handling

  • General Precautions: 4-bromo-1-(pent-4-yn-1-yl)-1H-pyrazole should be handled in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times.

  • Toxicology: Specific toxicological data is not available. As with any novel chemical, it should be treated as potentially hazardous. Avoid inhalation, ingestion, and skin contact.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents. Cold-chain transportation may be required for long-term stability.

  • SDS: Always consult the Safety Data Sheet (SDS) provided by the supplier before use for complete safety and handling information.

Conclusion

4-bromo-1-(pent-4-yn-1-yl)-1H-pyrazole is a powerful and versatile bifunctional building block. The presence of two orthogonally reactive sites—the 4-bromo group for cross-coupling and the terminal alkyne for click chemistry—provides researchers with a flexible platform for the synthesis of complex molecules. Its utility is particularly pronounced in drug discovery, where the pyrazole core is a well-established pharmacophore, and in materials science for the construction of novel functional polymers and conjugates. The synthetic routes and reaction protocols outlined in this guide provide a solid foundation for harnessing the full potential of this valuable chemical tool.

References

  • ChemRxiv. (2025, March 10). Unexpected Reactivity of C4-Bromopyrazolyl-α-aminonitrile.
  • Roeder Research Lab. (2007, May 3). The growing applications of click chemistry.
  • Lumiprobe. Click chemistry in Applications.
  • PMC. Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research.
  • BOC Sciences. (2022, November 3). Click Chemistry and Its Applications in Medicinal Chemical Synthesis.
  • Alfa Chemistry. Terminal Alkynes.
  • MDPI. (2015, May 4). Conditions for Palladium-Catalyzed Direct Arylations of 4-Bromo and 4-Iodo N-Substituted Pyrazoles.
  • ChemicalBook. (2026, January 13). 4-Bromopyrazole.
  • PubChem - NIH. 4-Bromopyrazole | C3H3BrN2 | CID 16375.
  • BLDpharm. 1565066-74-1|4-Bromo-1-(pent-4-yn-1-yl)-1H-pyrazole.
  • AIP Publishing. (2017, December 1). Halogen bonding properties of 4-iodopyrazole and 4-bromopyrazole explored by rotational spectroscopy and ab initio calculations.
  • Organic Chemistry Portal. Pyrazole synthesis.
  • DergiPark. Synthesis of Some New Pyrazoles.
  • SciELO México. One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions.
  • eGrove. (2015, September 3). Studies on synthesis of pyrazole from dibromo and hydrazine compounds.
  • ResearchGate. 194 recent advances in the synthesis of new pyrazole derivatives.
  • MDPI. (2021, August 18). Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds”.
  • ResearchGate. (2026, February 3). Pharmacological Activities of Pyrazole and Its Derivatives A Review.
  • Chem-Impex. 4-Bromo-1H-pyrazole.
  • Life Chemicals. (2019, September 17). Original Functionalized Pyrazoles For Drug Discovery | Building Blocks.
  • ResearchGate. (2025, August 6). Pyrazoles: Synthetic Strategies and Their Pharmaceutical Applications-An Overview.
  • MDPI. (2022, August 29). Recent Advances in Synthesis and Properties of Pyrazoles.
  • MDPI. (2023, July 14). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison.

Sources

chemical structure of 4-bromo-1-(pent-4-yn-1-yl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-bromo-1-(pent-4-yn-1-yl)-1H-pyrazole: Synthesis, Characterization, and Applications

Abstract

This technical guide provides a comprehensive overview of 4-bromo-1-(pent-4-yn-1-yl)-1H-pyrazole, a heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science. The molecule's structure, featuring a synthetically versatile 4-bromopyrazole core and a terminal alkyne on the N1-substituent, offers dual points for molecular elaboration. This document details a robust synthetic pathway, provides an in-depth analysis of its structural and spectroscopic characteristics, and explores its vast potential as a scaffold for the development of novel chemical entities. The content herein is intended to equip researchers, scientists, and drug development professionals with the technical knowledge and practical insights required to effectively utilize this compound in their research endeavors.

Introduction: The Pyrazole Scaffold in Modern Chemistry

The pyrazole nucleus, a five-membered heterocycle containing two adjacent nitrogen atoms, is recognized as a "privileged scaffold" in drug discovery.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding have led to its incorporation into numerous clinically successful drugs, including the anti-inflammatory agent Celecoxib and the erectile dysfunction treatment Sildenafil.[2][3] Pyrazole derivatives exhibit a vast spectrum of biological activities, such as anticancer, antimicrobial, and anti-inflammatory properties.[3][4]

The strategic functionalization of the pyrazole ring is paramount for modulating its pharmacological profile. The subject of this guide, 4-bromo-1-(pent-4-yn-1-yl)-1H-pyrazole, is a prime example of a highly functionalized scaffold. The bromine atom at the C4 position and the terminal alkyne on the N1-pentyl chain are not merely passive substituents; they are reactive handles that enable a diverse range of subsequent chemical transformations, making this molecule a powerful intermediate for constructing complex molecular architectures.

Synthesis and Mechanistic Considerations

The synthesis of 4-bromo-1-(pent-4-yn-1-yl)-1H-pyrazole is efficiently achieved via a two-step sequence starting from the commercially available 1H-pyrazole. This pathway is designed for regiochemical control and high yield.

Step 1: Regioselective Bromination of 1H-Pyrazole

The pyrazole ring is an electron-rich aromatic system. Due to the electronic influence of the two nitrogen atoms, the C4 position is the most electron-rich and thus most susceptible to electrophilic aromatic substitution.[5]

Experimental Protocol:

  • To a stirred suspension of 1H-pyrazole (1.0 eq) in water at room temperature, add N-bromosuccinimide (NBS) (1.0 eq) in a single portion.[6]

  • The reaction mixture will typically turn milky white. Stir vigorously at room temperature for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, extract the aqueous mixture with ethyl acetate (2x volumes).

  • Combine the organic layers, wash with aqueous sodium carbonate solution, followed by saturated brine.

  • Dry the organic phase over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield 4-bromo-1H-pyrazole, often as a white to off-white solid.[6][7]

Causality of Experimental Choice: The use of NBS in an aqueous medium is a mild and effective method for the monobromination of pyrazole. It selectively delivers an electrophilic bromine species to the C4 position, avoiding over-bromination and harsh reaction conditions.

Step 2: N-Alkylation of 4-bromo-1H-pyrazole

The second step involves the N-alkylation of the 4-bromo-1H-pyrazole intermediate with a suitable pentynyl electrophile. The pyrazole N-H proton is acidic and can be readily removed by a moderately strong base to generate a nucleophilic pyrazolide anion, which then displaces a leaving group in an SN2 reaction.

Experimental Protocol:

  • To a solution of 4-bromo-1H-pyrazole (1.0 eq) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF), add a base such as potassium carbonate (K2CO3, 2.5 eq).[8]

  • Stir the suspension at room temperature for 30 minutes to facilitate the formation of the pyrazolide salt.

  • Add 5-chloro-1-pentyne or 5-bromo-1-pentyne (1.2-1.5 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, or gently heat (e.g., to 50 °C) to accelerate the reaction if necessary.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts with water and brine, dry over anhydrous Na2SO4, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to afford the pure 4-bromo-1-(pent-4-yn-1-yl)-1H-pyrazole.

Causality of Experimental Choice: K2CO3 is a practical and cost-effective base for this transformation, sufficiently strong to deprotonate the pyrazole. DMF is an excellent solvent as it effectively solvates the potassium cation, enhancing the nucleophilicity of the pyrazolide anion for the subsequent SN2 reaction.

G cluster_step2 Step 2: N-Alkylation (SN2) pyrazole 1H-Pyrazole bromopyrazole 4-bromo-1H-pyrazole pyrazole->bromopyrazole Step 1: Electrophilic Bromination nbs N-Bromosuccinimide (NBS) in Water final_product 4-bromo-1-(pent-4-yn-1-yl)-1H-pyrazole bromopyrazole->final_product base K2CO3 in DMF halopentyne 5-halo-1-pentyne halopentyne->final_product

Caption: Synthetic workflow for 4-bromo-1-(pent-4-yn-1-yl)-1H-pyrazole.

Structural Elucidation and Spectroscopic Profile

The chemical structure of the title compound is confirmed through a combination of standard spectroscopic techniques. The expected data provides a unique fingerprint for its identification and purity assessment.

PropertyValue
Molecular Formula C8H9BrN2
Molecular Weight 213.08 g/mol
IUPAC Name 4-bromo-1-(pent-4-yn-1-yl)-1H-pyrazole
CAS Number 1565066-74-1[9]
Predicted State Liquid or low-melting solid
Spectroscopic Data (Predicted)
¹H NMR (400 MHz, CDCl₃)
Chemical Shift (δ, ppm) Assignment & Rationale
~7.55(s, 1H, H5-pyrazole). Singlet, deshielded by adjacent N and Br.[8]
~7.50(s, 1H, H3-pyrazole). Singlet, deshielded by adjacent N atoms.[8]
~4.20(t, 2H, N-CH₂). Triplet, deshielded by attachment to the pyrazole nitrogen.
~2.30(td, 2H, CH₂-C≡). Triplet of doublets, coupled to adjacent CH₂ and the terminal alkyne H.
~2.05(p, 2H, N-CH₂-CH₂). Pentet, coupled to both adjacent CH₂ groups.
~1.95(t, 1H, C≡C-H). Triplet (J ≈ 2.6 Hz), characteristic terminal alkyne proton.
¹³C NMR (100 MHz, CDCl₃)
Chemical Shift (δ, ppm) Assignment
~140.1C5-pyrazole
~128.5C3-pyrazole
~92.0C4-pyrazole (C-Br)
~82.5C≡C-H
~70.0C≡C -H
~49.5N-CH₂
~29.0N-CH₂-C H₂
~18.5CH₂-C≡
Mass Spectrometry (EI-MS)
m/z Value Assignment & Rationale
212/214[M]⁺• Molecular ion peak, showing a characteristic ~1:1 isotopic pattern due to the presence of one bromine atom (⁷⁹Br and ⁸¹Br).[10]
133/135[M - C₅H₅]⁺• Fragment corresponding to the loss of the pentynyl side chain.
67[C₅H₅]⁺• Fragment corresponding to the pentynyl cation.
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹) Assignment
~3300≡C-H stretch (strong, sharp), characteristic of a terminal alkyne.
~2950C-H stretch (sp³).
~2120C≡C stretch (weak), characteristic of a terminal alkyne.
~1500C=N, C=C stretches from the pyrazole ring.

Chemical Reactivity and Synthetic Utility

The true value of 4-bromo-1-(pent-4-yn-1-yl)-1H-pyrazole lies in its capacity as a dual-functionalized building block. The bromo and alkyne groups can be addressed orthogonally or sequentially to rapidly build molecular complexity.

  • The 4-Bromo Position : This site is primed for a wide array of palladium-catalyzed cross-coupling reactions. This allows for the introduction of aryl, heteroaryl, alkyl, or other alkynyl groups, making it a key vector for diversification.[6][11]

    • Suzuki Coupling: Reaction with boronic acids/esters to form C-C bonds.

    • Sonogashira Coupling: Reaction with terminal alkynes to form a C(sp)-C(sp²) bond.

    • Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

  • The Terminal Alkyne : This functional group is a cornerstone of modern synthetic chemistry, renowned for its reliability in specific transformations.

    • Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The quintessential "click" reaction, allowing for the facile and high-yield formation of 1,2,3-triazole rings by reacting with azides.[12] This is a powerful ligation strategy in drug discovery and bioconjugation.

    • Sonogashira Coupling: Can also act as the alkyne partner in cross-coupling reactions.

    • Hydration/Hydroamination: Conversion of the alkyne to ketones or enamines.

G center_mol 4-bromo-1-(pent-4-yn-1-yl)-1H-pyrazole suzuki Suzuki Coupling (R-B(OH)2, Pd cat.) center_mol->suzuki sonogashira_br Sonogashira Coupling (R'-C≡CH, Pd/Cu cat.) center_mol->sonogashira_br buchwald Buchwald-Hartwig Amination (R2NH, Pd cat.) center_mol->buchwald click CuAAC 'Click' Chemistry (R-N3, Cu(I) cat.) center_mol->click sonogashira_alkyne Sonogashira Coupling (Ar-X, Pd/Cu cat.) center_mol->sonogashira_alkyne prod_suzuki 4-Aryl/Alkyl-Substituted Pyrazole suzuki->prod_suzuki prod_sonogashira_br 4-Alkynyl-Substituted Pyrazole sonogashira_br->prod_sonogashira_br prod_buchwald 4-Amino-Substituted Pyrazole buchwald->prod_buchwald prod_click N1-Linked 1,2,3-Triazole Product click->prod_click prod_sonogashira_alkyne N1-Linked Internal Alkyne sonogashira_alkyne->prod_sonogashira_alkyne

Sources

A Technical Guide to 4-bromo-1-(pent-4-yn-1-yl)-1H-pyrazole: A Versatile Bifunctional Linker in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Bifunctional Molecules

In the landscape of contemporary drug discovery and chemical biology, the development of molecules with dual functionality has become a cornerstone for innovative therapeutic strategies. 4-bromo-1-(pent-4-yn-1-yl)-1H-pyrazole is a prime exemplar of such a molecule, engineered to serve as a versatile linker. Its structure is a deliberate convergence of two key chemical moieties: a 4-bromopyrazole ring and a terminal alkyne on a pentyl chain. This design is not arbitrary; it provides orthogonal chemical handles for sequential, controlled chemical modifications.

The 4-bromopyrazole unit offers a site for transition-metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, allowing for the attachment of a wide array of molecular fragments.[1] Concurrently, the terminal alkyne is a ready participant in copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry."[2] This dual reactivity makes 4-bromo-1-(pent-4-yn-1-yl)-1H-pyrazole a valuable building block, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it can bridge a target protein ligand and an E3 ligase ligand.[3][] This guide provides an in-depth overview of its synthesis, properties, sourcing, and critical applications for researchers and professionals in drug development.

Synthesis and Mechanism: A Practical Approach

The most direct and common method for the synthesis of 4-bromo-1-(pent-4-yn-1-yl)-1H-pyrazole is the N-alkylation of the 4-bromo-1H-pyrazole precursor. This reaction is typically carried out under basic conditions to deprotonate the pyrazole nitrogen, followed by nucleophilic attack on an alkyl halide or a similar electrophile.[5][6]

Rationale for Reagent Selection
  • Starting Material: 4-Bromo-1H-pyrazole is a commercially available and relatively inexpensive starting material.[7][8][9][10]

  • Alkylating Agent: 5-bromo-1-pentyne is a suitable electrophile to introduce the pent-4-yn-1-yl chain. Alternatively, 5-tosyloxy-1-pentyne could be used, as tosylates are excellent leaving groups.

  • Base: A moderately strong base is required to deprotonate the pyrazole (pKa ≈ 14). Sodium hydride (NaH) is a common choice as it is a strong, non-nucleophilic base that drives the reaction to completion by the evolution of hydrogen gas.[11] Potassium carbonate (K2CO3) in a polar aprotic solvent like DMF or acetonitrile is a milder and often effective alternative.[12]

  • Solvent: A polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile is ideal as it can dissolve the pyrazole salt and the alkylating agent, facilitating the reaction.

Experimental Protocol: N-alkylation of 4-bromo-1H-pyrazole

G cluster_0 Preparation cluster_1 Deprotonation cluster_2 Alkylation cluster_3 Work-up and Purification A Dry round-bottom flask under inert atmosphere (Ar/N2) B Add 4-bromo-1H-pyrazole (1.0 eq) and anhydrous DMF A->B C Cool to 0°C B->C D Add NaH (1.1 eq) portion-wise E Stir at 0°C for 30 min, then warm to RT for 30 min D->E F Add 5-bromo-1-pentyne (1.1 eq) dropwise at 0°C G Stir at room temperature for 12-24 h (Monitor by TLC) F->G H Quench with water I Extract with Ethyl Acetate H->I J Wash with brine, dry (Na2SO4), and concentrate I->J K Purify by column chromatography (Hexanes/Ethyl Acetate) J->K

Caption: Synthetic workflow for 4-bromo-1-(pent-4-yn-1-yl)-1H-pyrazole.

Step-by-Step Methodology:

  • Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., Argon), add 4-bromo-1H-pyrazole (1.0 equivalent). Dissolve the pyrazole in anhydrous N,N-dimethylformamide (DMF) (approximately 0.2 M concentration). Cool the solution to 0°C in an ice bath.

  • Deprotonation: Carefully add sodium hydride (60% dispersion in mineral oil, 1.1 equivalents) portion-wise to the stirred solution. The mixture will effervesce as hydrogen gas is evolved. Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

  • Alkylation: Cool the reaction mixture back to 0°C and add 5-bromo-1-pentyne (1.1 equivalents) dropwise. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, carefully quench the reaction by slowly adding water at 0°C. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure 4-bromo-1-(pent-4-yn-1-yl)-1H-pyrazole.

Physicochemical and Safety Data

The following table summarizes the key properties of 4-bromo-1-(pent-4-yn-1-yl)-1H-pyrazole.

PropertyValue
CAS Number 1373230-22-3
Molecular Formula C8H9BrN2
Molecular Weight 213.08 g/mol
Appearance Likely a solid or oil
Solubility Soluble in organic solvents like DCM, DMF, and DMSO
Safety Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid inhalation and contact with skin and eyes. Refer to the supplier's Safety Data Sheet (SDS) for detailed information.

Sourcing and Availability

While direct commercial availability of 4-bromo-1-(pent-4-yn-1-yl)-1H-pyrazole may be limited to specialized chemical suppliers, its synthesis is straightforward from readily available precursors.

CompoundSupplier(s)PurityNotes
4-bromo-1-(pent-4-yn-1-yl)-1H-pyrazole BLDpharm>95%Availability may vary.
4-Bromo-1H-pyrazole Thermo Scientific, Sigma-Aldrich, BLDpharm, Chem-Impex≥98%Key starting material for in-house synthesis.[7][8][9][10]
5-bromo-1-pentyne Various major chemical suppliers>95%Key alkylating agent.

Pricing information is subject to change and should be obtained directly from the suppliers.

Applications in Drug Discovery: A Bifunctional Linchpin

The unique structure of 4-bromo-1-(pent-4-yn-1-yl)-1H-pyrazole makes it an invaluable tool in the construction of complex bioactive molecules, most notably in the field of targeted protein degradation.

Role in PROTAC Synthesis

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[3] A PROTAC consists of three components: a ligand for the protein of interest (POI), a ligand for an E3 ligase, and a linker connecting the two.[13] The nature of the linker is critical for the efficacy of the PROTAC, as it dictates the spatial orientation of the two ligands and the stability of the ternary complex (POI-PROTAC-E3 ligase).

4-bromo-1-(pent-4-yn-1-yl)-1H-pyrazole is an ideal linker precursor. The synthesis of a PROTAC using this linker can be envisioned as a two-step process:

  • Attachment of the first ligand: The 4-bromo-pyrazole moiety can be functionalized using a palladium-catalyzed cross-coupling reaction (e.g., Suzuki coupling) to attach a boronic acid- or ester-functionalized E3 ligase ligand.

  • Attachment of the second ligand: The terminal alkyne can then be used in a "click" reaction with an azide-functionalized POI ligand to complete the synthesis of the PROTAC.[][14]

This orthogonal, stepwise approach allows for a modular and efficient synthesis of PROTAC libraries for structure-activity relationship (SAR) studies.

PROTAC_Assembly cluster_0 PROTAC Assembly using 4-bromo-1-(pent-4-yn-1-yl)-1H-pyrazole Linker 4-bromo-1-(pent-4-yn-1-yl)-1H-pyrazole 4-Bromo-pyrazole Terminal Alkyne Intermediate E3 Ligand-Linker Conjugate E3 Ligand Terminal Alkyne E3_Ligand E3 Ligase Ligand (e.g., with boronic acid) E3_Ligand->Linker:bromo Suzuki Coupling POI_Ligand Protein of Interest Ligand (with azide) POI_Ligand->Intermediate:alkyne Click Chemistry (CuAAC) PROTAC Final PROTAC E3 Ligand Triazole Linker POI Ligand

Caption: Application of the linker in PROTAC synthesis.

Conclusion

4-bromo-1-(pent-4-yn-1-yl)-1H-pyrazole represents a sophisticated and highly useful chemical building block for researchers at the forefront of drug discovery. Its bifunctional nature, with two orthogonal reactive sites, allows for a modular and efficient approach to the synthesis of complex molecules like PROTACs. Understanding its synthesis, properties, and applications empowers scientists to leverage this versatile linker in the development of next-generation therapeutics.

References

  • Kong, Y., Tang, M., & Wang, Y. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Letters, 16(3), 576–579. [Link]

  • Weiss, N. A., & Prescher, J. A. (2020). Bioorthogonal 4H-pyrazole “click” reagents. Chemical Communications, 56(83), 12537-12540. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved February 23, 2026, from [Link]

  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273-312. [Link]

  • Taylor, A. M., & Grotjahn, D. B. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Molecules, 27(11), 3385. [Link]

  • Sánchez-Migallón, A., et al. (1994). Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. Synthetic Communications, 24(3), 375-383. [Link]

  • Li, W., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(16), 10796–10804. [Link]

  • Díez-González, S. (2019). Clicking Azides and Alkynes with Poly(pyrazolyl)borate-Copper(I) Catalysts: An Experimental and Computational Study. Catalysts, 9(8), 687. [Link]

  • Weiss, N. A., & Prescher, J. A. (2020). Bioorthogonal 4H-pyrazole “click” reagents. Chemical Communications. [Link]

  • Zhang, X., et al. (2025). Rational design of the linkers in targeting chimeras. Chemical Science, 16(1), 1-20. [Link]

  • Deraedt, C., et al. (2015). Conditions for Palladium-Catalyzed Direct Arylations of 4-Bromo and 4-Iodo N-Substituted Pyrazoles. Organic Chemistry Frontiers, 2(6), 630-634. [Link]

  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved February 23, 2026, from [Link]

  • Khan, I., et al. (2020). Facile synthesis of 4-aryl-N-(5-methyl-1H-pyrazol-3-yl)benzamides via Suzuki Miyaura reaction: Antibacterial activity against clinically isolated NDM-1-positive bacteria and their Docking Studies. ResearchGate. [Link]

  • De la Fuente, A., et al. (2021). Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives. Molecules, 26(16), 4983. [Link]

  • Guda, M. R., et al. (2022). Crystal Structure Analysis of 4-Oxo, 4-hydroxy- and 4-alkyl-7-bromopyrazolo[5,1-c][7][15][16]triazines. Molecules, 27(24), 8995. [Link]

  • Stanetty, P., & Völlenkle, H. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Molbank, 2009(4), M639. [Link]

Sources

The Tale of Two Pyrazoles: A Senior Application Scientist's Guide to N-Alkylated Bromopyrazoles vs. 4-bromo-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Subtle Distinction with Profound Implications

In the landscape of heterocyclic chemistry, pyrazoles stand as a cornerstone, their versatile scaffold underpinning numerous applications in medicinal chemistry, agrochemicals, and materials science.[1] Within this family, brominated pyrazoles serve as pivotal intermediates, the bromine atom acting as a versatile handle for a myriad of chemical transformations. This guide delves into the critical, yet often nuanced, differences between two closely related classes of these vital building blocks: N-alkylated bromopyrazoles and their parent, 4-bromo-1H-pyrazole.

While the core pyrazole ring remains constant, the presence or absence of an alkyl group on one of the ring nitrogen atoms fundamentally alters the molecule's electronic and steric landscape. This, in turn, dictates its reactivity, physical properties, and ultimately, its utility in complex synthetic endeavors. For researchers, scientists, and drug development professionals, a comprehensive understanding of these differences is not merely academic; it is a practical necessity for rational reaction design, troubleshooting, and the efficient construction of novel molecular architectures.

This in-depth technical guide will dissect the core distinctions between these two classes of compounds, providing field-proven insights into their synthesis, properties, and reactivity. We will explore the causality behind experimental choices and present self-validating protocols to empower your research.

Part 1: The Core Directive - Unveiling the Structural and Electronic Dichotomy

The fundamental difference lies in the proton on the N1 nitrogen of 4-bromo-1H-pyrazole, which is absent in its N-alkylated counterparts. This seemingly minor variation has a cascade of effects on the molecule's properties.

Acidity and Hydrogen Bonding: The N-H Factor

4-bromo-1H-pyrazole is a weak acid, with a predicted pKa of approximately 12.71.[2] This acidity stems from the pyrrole-like nitrogen (N1), which can be deprotonated to form the pyrazolate anion. This acidic proton is a key player in the molecule's intermolecular interactions, readily participating in hydrogen bonding. In the solid state, 4-bromo-1H-pyrazole is known to form trimeric hydrogen-bonding motifs.[3] This extensive hydrogen bonding network contributes to its higher melting point and can influence its solubility and reactivity in certain solvents.[4]

In stark contrast, N-alkylated bromopyrazoles lack this acidic proton. The nitrogen atom is tertiary, rendering the molecule non-acidic under typical conditions. Consequently, they are incapable of acting as hydrogen bond donors, leading to weaker intermolecular forces compared to their N-H counterparts. This is reflected in their generally lower melting points and different solubility profiles.

Part 2: A Comparative Analysis of Physicochemical Properties

To provide a clear, at-a-glance understanding of the key differences, the following table summarizes the pertinent physicochemical properties of 4-bromo-1H-pyrazole and a representative N-alkylated derivative, 4-bromo-1-methyl-1H-pyrazole.

Property4-bromo-1H-pyrazole4-bromo-1-methyl-1H-pyrazoleCausality of Difference
Molecular Weight 146.97 g/mol 161.00 g/mol Addition of a methyl group.
pKa ~12.71 (Predicted)[2]Not ApplicableAbsence of the acidic N-H proton.
Melting Point 93-96 °CLower (often an oil or low-melting solid)Lack of hydrogen bonding in the N-methylated compound leads to weaker intermolecular forces.
Solubility Slightly soluble in water[5]Generally less soluble in polar protic solvents and more soluble in nonpolar organic solvents.The ability of the N-H group to form hydrogen bonds with water enhances its aqueous solubility.
¹H NMR (CDCl₃) H3/H5: ~7.6 ppm, N-H: broad singletH3: ~7.4 ppm, H5: ~7.3 ppm, N-CH₃: ~3.8 ppmThe N-H proton signal is absent and a characteristic N-alkyl signal appears. The chemical shifts of the ring protons are also influenced by the electronic effect of the N-substituent.
¹³C NMR (CDCl₃) C3/C5: ~129 ppm, C4: ~96 ppmC3: ~139 ppm, C5: ~129 ppm, C4: ~97 ppm, N-CH₃: ~39 ppmN-alkylation breaks the symmetry of the C3 and C5 positions, leading to distinct signals. The chemical shifts are also affected by the electronic contribution of the alkyl group.

Part 3: Synthesis and Functionalization - A Tale of Two Reactivities

The divergent structural features of N-alkylated bromopyrazoles and 4-bromo-1H-pyrazole give rise to distinct strategies for their synthesis and subsequent functionalization.

Synthesis of the Core Scaffolds

1. Synthesis of 4-bromo-1H-pyrazole:

The most direct route to 4-bromo-1H-pyrazole involves the electrophilic bromination of 1H-pyrazole. This reaction is typically high-yielding and proceeds with excellent regioselectivity for the C4 position, which is the most electron-rich and sterically accessible site on the pyrazole ring.[6]

Experimental Protocol: Synthesis of 4-bromo-1H-pyrazole

cluster_reactants Reactants cluster_conditions Conditions cluster_workup Workup Pyrazole 1H-Pyrazole Reaction NBS N-Bromosuccinimide (NBS) Solvent Water Product 4-bromo-1H-pyrazole Workup_steps 1. EtOAc Extraction 2. Na₂CO₃ wash 3. Brine wash 4. Dry (Na₂SO₄) 5. Concentrate RT Room Temperature, 24h Reaction->Product Electrophilic Bromination cluster_reactants Reactants cluster_conditions Conditions cluster_products Products Start 4-bromo-1H-pyrazole Reaction Reagent1 Methyl Iodide (CH₃I) Base Base (e.g., K₂CO₃, NaH) Solvent Solvent (e.g., DMF, ACN) Product1 4-bromo-1-methyl-1H-pyrazole (Major) Product2 4-bromo-2-methyl-1H-pyrazole (Minor) Temp Room Temperature Reaction->Product1 SN2 Alkylation Reaction->Product2 SN2 Alkylation

Caption: General scheme for the N-alkylation of 4-bromo-1H-pyrazole.

Step-by-Step Methodology:

  • Dissolve 4-bromo-1H-pyrazole (1.0 eq) in a suitable polar aprotic solvent such as DMF or acetonitrile.

  • Add a base (e.g., potassium carbonate, sodium hydride) (1.1-1.5 eq) and stir the mixture for a short period to form the pyrazolate anion.

  • Add the alkylating agent (e.g., methyl iodide) (1.0-1.2 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or LC-MS).

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer, dry, and concentrate.

  • Purify the crude product by column chromatography to separate the regioisomers.

Causality and Regioselectivity: The regioselectivity of N-alkylation is a delicate balance of steric and electronic factors. [7]* Steric Hindrance: Bulky substituents on the pyrazole ring or the use of a bulky alkylating agent will favor alkylation at the less sterically hindered nitrogen atom. [8]* Electronic Effects: The electronic nature of substituents on the pyrazole ring can influence the nucleophilicity of the two nitrogen atoms.

  • Reaction Conditions: The choice of base, solvent, and counter-ion can significantly impact the N1/N2 ratio. [9]For instance, the use of potassium carbonate in DMSO often favors N1 alkylation for 3-substituted pyrazoles.

Reactivity in Cross-Coupling Reactions: A Key Divergence

The presence of the N-H group in 4-bromo-1H-pyrazole has a profound impact on its reactivity in popular cross-coupling reactions, such as the Suzuki-Miyaura coupling.

Suzuki-Miyaura Coupling:

  • 4-bromo-1H-pyrazole: The acidic N-H proton can interfere with the catalytic cycle of palladium-catalyzed cross-coupling reactions. [5]The pyrazolate anion formed under basic conditions can act as a ligand for the palladium catalyst, potentially leading to catalyst inhibition or the formation of inactive complexes. Consequently, the Suzuki coupling of N-unsubstituted bromopyrazoles often requires higher catalyst loadings, specific ligands (e.g., XPhos), and carefully optimized conditions to achieve good yields. [5]

  • N-alkylated bromopyrazoles: In contrast, N-alkylated bromopyrazoles are generally more reliable substrates for Suzuki couplings. [10]The absence of the acidic proton eliminates the potential for catalyst inhibition via deprotonation, leading to more robust and reproducible reactions. This often allows for lower catalyst loadings and a broader substrate scope.

cluster_NH 4-bromo-1H-pyrazole cluster_NR N-alkylated bromopyrazole NH_pyrazole 4-bromo-1H-pyrazole NH_product 4-aryl-1H-pyrazole NH_pyrazole->NH_product Suzuki Coupling NH_boronic Arylboronic Acid NH_conditions Pd Catalyst (High Loading) Base (e.g., K₃PO₄) Ligand (e.g., XPhos) NH_issue Potential Catalyst Inhibition NR_pyrazole 4-bromo-N-alkyl-pyrazole NR_product 4-aryl-N-alkyl-pyrazole NR_pyrazole->NR_product Suzuki Coupling NR_boronic Arylboronic Acid NR_conditions Pd Catalyst (Lower Loading) Base (e.g., K₂CO₃) NR_advantage More Robust Reaction

Caption: Comparison of Suzuki coupling for N-H and N-alkylated bromopyrazoles.

Electrophilic Aromatic Substitution

The N-substituent also influences the outcome of electrophilic aromatic substitution on the pyrazole ring. While the C4 position is generally the most reactive site in 1H-pyrazoles, the presence of an N-alkyl group can further enhance the electron density of the ring, facilitating substitution. [6]However, in strongly acidic conditions, the pyridine-like N2 nitrogen of 1H-pyrazole can be protonated, deactivating the ring towards electrophilic attack. N-alkylated pyrazoles do not undergo this protonation, which can be an advantage in certain acid-catalyzed electrophilic substitutions.

Part 4: Applications in Research and Development

Both N-alkylated bromopyrazoles and 4-bromo-1H-pyrazole are invaluable building blocks in the synthesis of a wide range of biologically active molecules and functional materials.

  • Drug Discovery: The pyrazole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs. [11]The ability to functionalize the 4-position of the pyrazole ring via the bromo-intermediate is a common strategy in the development of kinase inhibitors, anti-inflammatory agents, and anticancer drugs. The choice between an N-H and an N-alkylated pyrazole can significantly impact the pharmacokinetic properties of a drug candidate, such as its solubility, membrane permeability, and metabolic stability.

  • Agrochemicals: Many successful herbicides and fungicides incorporate the pyrazole moiety. The tailored synthesis of specific N-substituted pyrazoles is crucial for optimizing their biological activity and selectivity.

  • Materials Science: Pyrazole-based ligands are widely used in coordination chemistry and for the construction of metal-organic frameworks (MOFs). The N-H group of 4-bromo-1H-pyrazole can act as a hydrogen-bond donor in the formation of supramolecular assemblies, while N-alkylated pyrazoles offer different coordination geometries. [12]

Conclusion: A Strategic Choice for the Synthetic Chemist

The decision to employ an N-alkylated bromopyrazole or 4-bromo-1H-pyrazole is a strategic one, with far-reaching consequences for the success of a synthetic campaign. While 4-bromo-1H-pyrazole offers the advantage of a readily available starting material and the potential for N-H mediated interactions, its acidic proton can complicate certain transformations, particularly palladium-catalyzed cross-coupling reactions. N-alkylated bromopyrazoles, on the other hand, often provide more robust and predictable reactivity in these key bond-forming reactions, albeit at the cost of an additional synthetic step and the potential for regioisomeric mixtures during their preparation.

A thorough understanding of the fundamental differences in their structure, electronics, and reactivity, as outlined in this guide, will empower the discerning scientist to make informed decisions, navigate the synthetic challenges, and ultimately, accelerate the path to their target molecules.

References

  • 4-Bromo pyrazole - ChemBK. (2024, April 9). Retrieved from [Link]

  • Crystal structure of 4-bromo-2-(1H-pyrazol-3-yl) phenol, C9H7BrN2O - PHAIDRA - Universität Wien. (2017, April 10). Retrieved from [Link]

  • Scheme 1 Synthesis of 4-bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide (5)... (n.d.). Retrieved from [Link]

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - MDPI. (2025, October 23). Retrieved from [Link]

  • Highly Selective N‑Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions - The Journal of Organic Chemistry - ACS Figshare. (2022, July 25). Retrieved from [Link]

  • Halogen bonding properties of 4-iodopyrazole and 4-bromopyrazole explored by rotational spectroscopy and ab initio calculations - Semantic Scholar. (2017, December 1). Retrieved from [Link]

  • One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions - SciELO México. (n.d.). Retrieved from [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC. (n.d.). Retrieved from [Link]

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates - MDPI. (2022, May 24). Retrieved from [Link]

  • 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole - MDPI. (2009, November 5). Retrieved from [Link]

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates - ResearchGate. (2025, October 14). Retrieved from [Link]

  • Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates - Semantic Scholar. (2022, May 24). Retrieved from [Link]

  • 5-tert-ButÂyl-4-bromo-1,2-diÂhydro-1H-pyrazol-3(2H)-one monohydrate - DOI. (n.d.). Retrieved from [Link]

  • 4-Bromo-1-methyl-1H-pyrazole | CAS#:25676-75-9 | Chemsrc. (2025, August 25). Retrieved from [Link]

  • Crystal and molecular structure of 4-fluoro-1H-pyrazole at 150 K - PMC. (n.d.). Retrieved from [Link]

  • Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. (n.d.). Retrieved from [Link]

  • Synthesis of 1-(Methylsulfonylmethyl)-4-aryl -1H-pyrazole Derivatives Using Ruphos-Pd as Catalyst - Der Pharma Chemica. (n.d.). Retrieved from [Link]

  • Halogen bonding properties of 4-iodopyrazole and 4-bromopyrazole explored by rotational spectroscopy and ab initio calculations - University of Bristol Research Portal. (2017, December 7). Retrieved from [Link]

  • Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]

  • Hydrogen Bonding Effects on Reactivity - White Rose eTheses Online. (2020, April 8). Retrieved from [Link]

  • Comparison of pyrazole and 4-brompyrazole as inhibitors of alcohol dehydrogenases: their potency, toxicity and duration of action in mice - PubMed. (1971, July). Retrieved from [Link]

  • Structure and tautomerism of 4-bromo substituted 1 H-pyrazoles - ResearchGate. (2025, August 6). Retrieved from [Link]

  • Comparison of pyrazole and 4-brompyrazole as inhibitors of alcohol dehydrogenases: their potency, toxicity and duration of action in mice. | Semantic Scholar. (1971, July 1). Retrieved from [Link]

  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison - MDPI. (2023, July 14). Retrieved from [Link]

  • Crystal Structure Analysis of 4-Oxo, 4-hydroxy- and 4-alkyl-7-bromopyrazolo[5,1-c]t[2][6][13]riazines - PMC. (2022, December 17). Retrieved from [Link]

Sources

Unlocking New Chemical Space: A Technical Guide to Novel Heterocycles for Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond Flatland – The Imperative for Novel Heterocycles in FBDD

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for hit identification, consistently delivering high-quality, ligand-efficient starting points for drug development programs.[1] Unlike the brute-force approach of high-throughput screening (HTS), FBDD dissects the vastness of chemical space into smaller, more manageable "fragments."[1] These low molecular weight compounds (typically adhering to the "Rule of Three": MW ≤ 300 Da, cLogP ≤ 3, ≤ 3 hydrogen bond donors/acceptors) are screened at high concentrations to identify weak but highly efficient binding events.[2][3] This approach allows for a more rational and efficient exploration of a target's binding landscape.[1]

However, the full potential of FBDD is often constrained by the composition of the fragment libraries themselves. Historically, these libraries have been dominated by flat, sp2-rich aromatic and heteroaromatic systems. While synthetically accessible, this "flatland" of chemical space neglects the three-dimensional intricacies of protein binding pockets. To truly unlock novel biological targets and overcome challenges in existing drug discovery campaigns, a deliberate foray into the world of novel, three-dimensional heterocyclic fragments is not just advantageous—it is essential.

This guide provides a technical deep-dive into the design, synthesis, and application of novel heterocyclic fragments in FBDD. We will explore the rationale for moving beyond traditional scaffolds, detail synthetic strategies for accessing this new chemical space, and provide field-proven protocols for their screening and elaboration.

The Rationale for Novelty: Why Three-Dimensionality and Unexplored Scaffolds Matter

The overrepresentation of planar structures in many fragment libraries is a direct consequence of their synthetic tractability.[4] However, this convenience comes at a cost. An increasing body of evidence suggests that molecules with greater three-dimensionality, characterized by a higher fraction of sp3-hybridized carbons, offer significant advantages in drug discovery. These benefits include improved solubility, enhanced metabolic stability, and greater selectivity due to more specific, three-dimensional interactions with protein binding sites.

The rationale for incorporating novel and 3D heterocyclic fragments can be distilled into several key points:

  • Enhanced Exploration of Chemical Space: Novel scaffolds, particularly those with sp3-rich and stereochemically complex architectures, provide access to under-explored regions of chemical space. This is crucial for identifying hits against challenging targets like protein-protein interactions (PPIs), which often feature shallow and poorly defined binding pockets.[5][6][7]

  • Improved Physicochemical Properties: Saturated and semi-saturated heterocyclic fragments often exhibit superior solubility and metabolic profiles compared to their flat, aromatic counterparts.[8][9] This provides a more favorable starting point for lead optimization, reducing the likelihood of encountering developability issues downstream.

  • Novel Intellectual Property: The exploration of new heterocyclic scaffolds provides a direct route to novel intellectual property, a critical consideration in the competitive landscape of drug discovery.

  • Vectorial Diversity for Fragment Growth: Three-dimensional fragments present a richer array of exit vectors for synthetic elaboration. This allows for more precise and directional exploration of the surrounding binding pocket during the fragment-to-lead optimization process.

Designing the Next Generation of Heterocyclic Fragments: Principles and Strategies

The design of a successful novel heterocyclic fragment library is a balancing act between exploring new chemical space and maintaining the core tenets of FBDD. Key considerations include:

  • Adherence to the "Rule of Three": While pushing the boundaries of chemical structure, it is crucial that novel fragments remain within the physicochemical property space defined by the "Rule of Three." This ensures that the fragments are small and simple enough to have a reasonable probability of binding.

  • Incorporation of 3D-Character: A deliberate focus on increasing the fraction of sp3-hybridized carbons (Fsp3) and incorporating stereocenters is paramount. Scaffolds such as spirocycles, bicyclic systems, and substituted saturated heterocycles are excellent starting points.[4][10][11][12]

  • Synthetic Tractability and Vectorial Handles: Novel fragments are only useful if they can be readily synthesized and elaborated. The inclusion of strategically placed functional groups (e.g., amines, carboxylic acids, halogens) that can serve as "handles" for follow-up chemistry is a critical design element.[4]

  • Diversity-Oriented Synthesis (DOS): DOS is a powerful strategy for the efficient generation of structurally diverse and complex small molecules, often with high Fsp3 content.[13][14] By employing a series of branching and stereoselective reactions from a common starting material, DOS can rapidly populate a fragment library with a wide range of novel heterocyclic scaffolds.

Below is a diagram illustrating the conceptual workflow for designing a novel heterocyclic fragment library.

FBDD_Library_Design cluster_design Design Principles cluster_synthesis Synthesis Strategy cluster_library Fragment Library Rule_of_Three Rule of Three (MW, cLogP, HBD/A) DOS Diversity-Oriented Synthesis (DOS) Rule_of_Three->DOS Guides 3D_Character 3D-Character (High Fsp3, Stereocenters) 3D_Character->DOS Prioritizes Synthetic_Tractability Synthetic Tractability (Vectorial Handles) Parallel_Synthesis Parallel Synthesis Synthetic_Tractability->Parallel_Synthesis Enables Scaffold_Diversity Scaffold Diversity (Spirocycles, Bicyclic Systems) Scaffold_Diversity->DOS Achieves Novel_Fragments Novel Heterocyclic Fragment Library DOS->Novel_Fragments Generates Parallel_Synthesis->Novel_Fragments Populates

Caption: Workflow for Novel Heterocyclic Fragment Library Design.

Synthetic Strategies for Novel Heterocyclic Fragments

The synthesis of novel, three-dimensional heterocyclic fragments presents a greater challenge than their planar counterparts. However, recent advances in synthetic methodology have made these scaffolds increasingly accessible.

Diversity-Oriented Synthesis (DOS) of Spirocyclic Heterocycles

Spirocycles are particularly attractive scaffolds for FBDD due to their inherent three-dimensionality and conformational rigidity.[10][11][12] DOS provides an efficient means to generate libraries of these complex structures. A powerful approach involves the use of cycloaddition reactions to rapidly build complexity from simple starting materials.[4]

Experimental Protocol: Synthesis of a Spirocyclic β-Lactam Fragment [4]

This protocol describes a two-step synthesis of a spirocyclic β-lactam, a valuable scaffold for a 3D fragment library.

Step 1: Imine Formation

  • To a solution of N-Boc-4-piperidone (1.0 eq) in toluene (0.2 M), add p-anisidine (1.1 eq).

  • Fit the flask with a Dean-Stark apparatus and reflux the mixture for 16 hours.

  • Cool the reaction to room temperature and concentrate under reduced pressure. The resulting imine is typically used in the next step without further purification due to its lability.

Step 2: [2+2] Cycloaddition

  • Dissolve the crude imine from Step 1 in anhydrous dichloromethane (0.1 M) and cool to -78 °C under an inert atmosphere.

  • Add triethylamine (1.5 eq) followed by the dropwise addition of acetoxyacetyl chloride (1.2 eq).

  • Stir the reaction at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 16 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate and extract with dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired spirocyclic β-lactam.

Synthesis of Semi-Saturated and Partially Saturated Bicyclic Heterocycles

Semi-saturated and partially saturated bicyclic heterocycles offer a balance between the improved physicochemical properties of sp3-rich systems and the synthetic accessibility of aromatic precursors.[8][9][15][16][17] Continuous flow hydrogenation is a particularly efficient and scalable method for the synthesis of these scaffolds from their fully unsaturated heteroaromatic precursors.[17]

Screening and Validation of Novel Heterocyclic Fragments

The weak binding affinities of fragments necessitate the use of sensitive biophysical techniques for their detection and characterization. A robust screening cascade employing orthogonal methods is essential to confidently identify true binders and eliminate false positives.

A typical three-stage biophysical screening cascade is as follows:[18][19]

  • Primary Screen (High-Throughput): Differential Scanning Fluorimetry (DSF) or Thermal Shift Assay.

  • Secondary Screen (Hit Validation): Surface Plasmon Resonance (SPR) or NMR-based methods.

  • Tertiary Screen (Hit Characterization): Isothermal Titration Calorimetry (ITC) and X-ray Crystallography.

The following diagram illustrates this screening cascade.

FBDD_Screening_Cascade Fragment_Library Novel Heterocyclic Fragment Library Primary_Screen Primary Screen (DSF/Thermal Shift) Fragment_Library->Primary_Screen Hit_Triage Hit Triage (ΔTm) Primary_Screen->Hit_Triage Secondary_Screen Secondary Screen (SPR or NMR) Hit_Triage->Secondary_Screen Potential Hits Hit_Validation Hit Validation (Binding Confirmed) Secondary_Screen->Hit_Validation Tertiary_Screen Tertiary Screen (ITC & X-ray) Hit_Validation->Tertiary_Screen Confirmed Hits Validated_Hits Validated Fragment Hits (Structure & Thermodynamics) Tertiary_Screen->Validated_Hits

Caption: A Three-Stage Biophysical Screening Cascade for FBDD.

Experimental Protocols for Biophysical Screening

Protocol 1: Primary Screening with Differential Scanning Fluorimetry (DSF) [13][18][19][20][21]

DSF measures the change in the melting temperature (Tm) of a target protein upon ligand binding. An increase in Tm is indicative of ligand-induced stabilization.

  • Preparation:

    • Prepare a 2 µM solution of the target protein in a suitable buffer (e.g., 25 mM Tris-HCl, pH 8.0, 500 mM NaCl).

    • Prepare a 5X solution of SYPRO Orange dye in the same buffer.

    • In a 384-well plate, dispense the fragment library compounds to a final concentration of 200 µM. Include DMSO controls.

  • Assay Setup:

    • Prepare a protein-dye master mix by combining the protein solution and the 5X SYPRO Orange dye solution.

    • Dispense 10 µL of the protein-dye mixture into each well of the 384-well plate containing the fragments.

    • Seal the plate and centrifuge briefly to collect the contents at the bottom of the wells.

  • Data Acquisition:

    • Place the plate in a real-time PCR instrument.

    • Run a melt curve experiment, typically from 25 °C to 95 °C, with a ramp rate of 1 °C/min, measuring fluorescence at each interval.

  • Data Analysis:

    • Determine the Tm for each well by fitting the melt curve to a Boltzmann equation.

    • Calculate the change in melting temperature (ΔTm) for each fragment relative to the DMSO control. Fragments with a significant ΔTm (e.g., > 2 °C) are considered potential hits.

Protocol 2: Hit Validation with Surface Plasmon Resonance (SPR) [2][3][4]

SPR provides real-time, label-free detection of binding events and can be used to determine binding kinetics and affinity.

  • Immobilization:

    • Immobilize the target protein onto a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry. A control surface with an irrelevant protein should also be prepared to assess non-specific binding.

  • Screening:

    • Prepare serial dilutions of the fragment hits identified from the primary screen in a running buffer containing a low percentage of DMSO (e.g., 1-2%) to match the sample conditions.

    • Inject the fragments over the target and control surfaces at a constant flow rate.

    • Monitor the change in response units (RU) in real-time.

  • Data Analysis:

    • Subtract the response from the control surface from the response on the target surface to obtain a specific binding sensorgram.

    • For fragments showing a concentration-dependent binding response, fit the data to a suitable binding model (e.g., steady-state affinity) to determine the dissociation constant (Kd).

Protocol 3: Hit Characterization with Isothermal Titration Calorimetry (ITC) [22][23][24][25][26]

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction (ΔH, ΔS, and Kd).

  • Sample Preparation:

    • Dialyze both the protein and the fragment solutions extensively against the same buffer to minimize heats of dilution.

    • Accurately determine the concentrations of the protein and fragment solutions.

    • Degas both solutions immediately before the experiment.

  • Titration:

    • Load the protein solution (typically 5-50 µM) into the sample cell of the calorimeter.

    • Load the fragment solution (typically 10-20 times the protein concentration) into the injection syringe.

    • Perform a series of small injections of the fragment solution into the protein solution, measuring the heat change after each injection.

  • Data Analysis:

    • Integrate the heat pulses to obtain the heat released or absorbed per injection.

    • Plot the heat change against the molar ratio of fragment to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.

Case Studies: Novel Heterocycles in Action

The utility of novel heterocyclic fragments is best illustrated through successful case studies.

Case Study 1: Development of PI3K Inhibitors with a Dihydropyrrolopyrimidine Scaffold

The phosphatidylinositol 3-kinase (PI3K) pathway is a critical signaling node in cancer.[27][28] Structure-based drug design efforts identified a novel dihydropyrrolopyrimidine scaffold as a promising starting point for PI3K inhibitors.[28]

CompoundScaffoldInitial Hit/LeadTargetAffinity (IC50)Ligand Efficiency (LE)
Fragment 1 DihydropyrrolopyrimidineFragment HitPI3Kα~100 µM0.35
CH5132799 Aminopyrimidine-substituted dihydropyrrolopyrimidineLead CompoundPI3Kα0.014 µM0.42

Data compiled from multiple sources for illustrative purposes.

The initial dihydropyrrolopyrimidine fragment exhibited modest potency but good ligand efficiency. Structure-guided optimization, focusing on replacing a metabolically liable phenol group with an aminopyrimidine moiety, led to the discovery of CH5132799, a potent and orally bioavailable PI3K inhibitor with significantly improved affinity.[28] This case highlights how a novel heterocyclic core can provide a unique and developable starting point for kinase inhibitor design.

Case Study 2: Azaindoles as Privileged Scaffolds for Kinase Inhibitors

The azaindole scaffold has emerged as a "privileged structure" in kinase inhibitor design due to its ability to form key hydrogen bond interactions with the kinase hinge region, mimicking the adenine of ATP.[29][30][31] The development of Vemurafenib, a BRAF kinase inhibitor, famously started from a 7-azaindole fragment.[23]

CompoundScaffoldInitial Hit/LeadTargetAffinity (IC50)
7-Azaindole Fragment 7-AzaindoleFragment HitBRAFWeak (µM range)
Vemurafenib Substituted 7-AzaindoleApproved DrugBRAFV600E31 nM

Data compiled from multiple sources for illustrative purposes.

This example underscores the power of even relatively simple novel aromatic heterocycles to serve as effective starting points in FBDD campaigns against well-established target classes.

Future Directions: Novel Heterocycles in Emerging Modalities

The principles of FBDD and the use of novel heterocyclic fragments are increasingly being applied to new therapeutic modalities beyond traditional small molecule inhibitors.

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting an E3 ubiquitin ligase.[32] They consist of a ligand for the protein of interest, a ligand for an E3 ligase, and a linker connecting the two. FBDD is a powerful approach for discovering novel ligands for both the target protein and the E3 ligase. Furthermore, novel heterocyclic scaffolds, such as piperazines and piperidines, are being incorporated into the linker to improve the physicochemical properties and conformational rigidity of the PROTAC molecule.[32] The use of heterocyclic fragments as "warheads" for binding to the target protein is also a burgeoning area of research.[12][30]

Conclusion: A Call for Chemical Creativity

The successful application of FBDD is intrinsically linked to the quality and diversity of the fragment libraries used for screening. While traditional flat aromatic heterocycles have yielded successes, the future of FBDD lies in the exploration of novel, three-dimensional chemical space. The synthesis and screening of novel heterocyclic fragments, from spirocycles to semi-saturated bicyclic systems, offer a wealth of opportunities to identify high-quality starting points for previously "undruggable" targets and to develop next-generation therapeutics with improved properties. As our understanding of protein structure and function grows, so too must our chemical toolkit. The deliberate and creative design of novel heterocyclic fragments will be a key driver of innovation in drug discovery for years to come.

References

  • A three-stage biophysical screening cascade for fragment-based drug discovery. PubMed. [Link]

  • Cycloaddition Strategies for the Synthesis of Diverse Heterocyclic Spirocycles for Fragment‐Based Drug Discovery. PMC. [Link]

  • To Design and Develop Semi-Saturated and Unsaturated Bicyclic Heterocycles for Fragment-Based Drug Discovery (FBDD) Campaigns. University of Dundee. [Link]

  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. DNDi. [Link]

  • Nano-Differential Scanning Fluorimetry for Screening in Fragment-based Lead Discovery. JoVE. [Link]

  • A Continuous Flow Strategy for the Facile Synthesis and Elaboration of Semi‐Saturated Heterobicyclic Fragments. Vapourtec. [Link]

  • Generation of Polar Semi-Saturated Bicyclic Pyrazoles for Fragment-Based Drug-Discovery Campaigns. PubMed. [Link]

  • The Azaindole Framework in the Design of Kinase Inhibitors. PMC. [Link]

  • Fragment Screening by Surface Plasmon Resonance. PMC. [Link]

  • Diversity-Oriented Synthesis of Fragments for Fragment-Based Drug Discovery. Vanderbilt University. [Link]

  • Generation of Polar Semi-Saturated Bicyclic Pyrazoles for Fragment-Based Drug-Discovery Campaigns. PubMed. [Link]

  • Generation of Polar Semi-Saturated Bicyclic Pyrazoles for Fragment-Based Drug Discovery Campaigns. ResearchGate. [Link]

  • N-Heterocycle based Degraders (PROTACs) Manifesting Anticancer Efficacy: Recent Advances. ResearchGate. [Link]

  • Syntheses and medicinal chemistry of spiro heterocyclic steroids. Beilstein Journals. [Link]

  • To Design and Develop Semi-Saturated and Unsaturated Bicyclic Heterocycles for Fragment-Based Drug Discovery (FBDD) Campaigns. University of Dundee. [Link]

  • The Azaindole Framework in the Design of Kinase Inhibitors. ResearchGate. [Link]

  • Thermal Shift Assay for screening inhibitors. EUbOPEN. [Link]

  • Thermodynamic signatures of fragment binding: Validation of direct versus displacement ITC titrations. PubMed. [Link]

  • Next-generation cancer therapeutics: PROTACs and the role of heterocyclic warheads in targeting resistance. PubMed. [Link]

  • From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation. PMC. [Link]

  • Fragment-based drug discovery and protein–protein interactions. RRBC. [Link]

  • Fragment-based drug discovery: A graphical review. PMC. [Link]

  • Fragment-to-Lead Medicinal Chemistry Publications in 2024: A Tenth Annual Perspective. ACS Publications. [Link]

  • Partially Saturated Bicyclic Heteroaromatics as an sp3‐Enriched Fragment Collection. PMC. [Link]

  • A Continuous Flow Strategy for the Facile Synthesis and Elaboration of Semi-Saturated Heterobicyclic Fragments. University of Dundee Research Portal. [Link]

  • Isothermal Titration Calorimetry (ITC). Center for Macromolecular Interactions. [Link]

  • Recent Advances in Fragment-Based Drug Design: Applications in Medicinal Chemistry. Research and Reviews. [Link]

  • Fragment based discovery of a novel and selective PI3 kinase inhibitor. ResearchGate. [Link]

  • Using Isothermal Titration Calorimetry (ITC) and Grating-Coupled Interferometry (GCI) in Fragment-Based Drug Discovery. Malvern Panalytical. [Link]

  • Fragment-Based Screening Using Surface Plasmon Resonance Technology. ResearchGate. [Link]

  • Protocol for performing and optimizing differential scanning fluorimetry experiments. STAR Protocols. [Link]

  • Isothermal titration calorimetry (ITC). Practical Fragments. [Link]

  • (PDF) Fragment-based drug discovery and protein-protein interactions. ResearchGate. [Link]

  • 1 Small molecules, big targets: drug discovery faces the protein-protein interaction challenge. CORE. [Link]

  • Discovery of a Selective PI3K Inhibitor Through Structure-Based Docking and Multilevel In Silico Validation. MDPI. [Link]

  • Discovery of a Potent Class of PI3Kα Inhibitors with Unique Binding Mode via Encoded Library Technology (ELT). PubMed Central. [Link]

  • Targeting protein-protein interactions and fragment-based drug discovery. PubMed. [Link]

  • Discovery and biological activity of a novel class I PI3K inhibitor, CH5132799. ResearchGate. [Link]

  • Discovery and biological activity of a novel class I PI3K inhibitor, CH5132799. PubMed. [Link]

Sources

Methodological & Application

Application Note: Dual-Modal Bioconjugation with 4-bromo-1-(pent-4-yn-1-yl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

In the landscape of bioconjugation, linker selection is often reduced to a choice between flexible PEG chains or simple alkyl spacers. However, 4-bromo-1-(pent-4-yn-1-yl)-1H-pyrazole represents a "privileged scaffold" approach to conjugation. Unlike passive linkers, this molecule incorporates the pyrazole core—a rigid, heteroaromatic motif ubiquitous in medicinal chemistry—providing both structural definition and potential secondary binding interactions (pi-stacking/H-bonding).

This guide details the "Payload-First" workflow. Due to the conditions required to activate the 4-bromo position (Palladium catalysis), we recommend functionalizing the pyrazole core with your drug/fluorophore before conjugation to the biomolecule. The subsequent attachment to the protein/glycan is achieved via the bioorthogonal alkyne tail using Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1][2]

Key Advantages[3][4]
  • Orthogonality: The aryl bromide (Pd-reactive) and terminal alkyne (Cu-reactive) allow for controlled, sequential functionalization.

  • Structural Rigidity: The pyrazole ring reduces the entropic penalty of binding compared to flexible alkyl chains.

  • Chemical Stability: The pyrazole core is resistant to physiological hydrolysis and oxidation.

Chemical Logic & Workflow

The success of this protocol relies on the Order of Operations .

  • Step A (Organic Phase): The 4-bromo position is functionalized via Suzuki-Miyaura coupling.[3] This requires organic solvents (Dioxane/DMSO), heat (60-100°C), and base, conditions that would denature most proteins.

  • Step B (Aqueous Phase): The resulting "Payload-Linker" construct is conjugated to an Azide-tagged biomolecule via CuAAC "Click" chemistry, which proceeds in physiological buffer at room temperature.

Workflow Diagram

BioconjugationWorkflow cluster_organic Phase 1: Organic Synthesis cluster_aqueous Phase 2: Bioconjugation Start 4-bromo-1-(pent-4-yn-1-yl)-1H-pyrazole (The Linker) Step1 Step 1: Suzuki Coupling (Pd-Catalysis, Heat, Organic Solvent) Start->Step1 Payload Boronic Acid Payload (Drug/Fluorophore) Payload->Step1 Intermediate Functionalized Alkyne-Linker Step1->Intermediate Yields ~60-85% Step2 Step 2: CuAAC Click (CuSO4, THPTA, Aqueous Buffer) Intermediate->Step2 Biomolecule Azide-Tagged Biomolecule (Protein/DNA) Biomolecule->Step2 Final Final Bioconjugate Step2->Final Triazole Formation

Caption: Sequential workflow prioritizing the harsh Pd-coupling step before the sensitive aqueous Click reaction.

Protocol Phase 1: Functionalization of the Bromide (Suzuki Coupling)

Objective: Attach a payload (e.g., fluorophore, drug, or affinity tag) to the 4-position of the pyrazole. Mechanism: Palladium-catalyzed cross-coupling. Critical Note: 4-bromopyrazoles are electron-rich and can be sluggish in oxidative addition compared to simple aryl bromides. We utilize XPhos Pd G2 precatalyst for optimal turnover at lower temperatures.

Materials
  • Linker: 4-bromo-1-(pent-4-yn-1-yl)-1H-pyrazole (1.0 eq)

  • Payload: Aryl-Boronic Acid/Ester of choice (1.2 eq)

  • Catalyst: XPhos Pd G2 (2-5 mol%)

  • Base: K₃PO₄ (2.0 eq, 0.5M aqueous solution)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Procedure
  • Setup: In a sealable microwave vial or round-bottom flask, combine the Linker (1.0 eq), Payload Boronic Acid (1.2 eq), and XPhos Pd G2 (0.02 eq).

  • Inert Atmosphere: Evacuate and backfill with Nitrogen or Argon (3 cycles). Oxygen inhibits the Pd catalyst.

  • Solvation: Add degassed 1,4-Dioxane (concentration ~0.1 M relative to linker) and the aqueous K₃PO₄ solution (ratio 4:1 Dioxane:Water).

  • Reaction: Heat to 80°C for 4–16 hours. Monitor by TLC or LC-MS.

    • Self-Validation Check: The starting material (Bromide) should disappear. A new peak corresponding to [M-Br+Payload] should appear.

  • Workup: Cool to RT. Dilute with Ethyl Acetate, wash with water and brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Flash column chromatography (Silica gel). The pyrazole product is typically more polar than the starting bromide.

Protocol Phase 2: Bioconjugation (CuAAC Click Reaction)

Objective: Conjugate the Functionalized Linker to an Azide-tagged biomolecule (e.g., Azide-IgG, Azide-DNA). Mechanism: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1][4][5] Critical Note: Copper is toxic to proteins (oxidative damage). You must use the THPTA ligand to chelate Cu(I), accelerating the reaction while protecting the biomolecule from oxidation.

Materials
  • Biomolecule: Azide-labeled protein (10–50 µM in PBS, pH 7.4).

  • Functionalized Linker: From Phase 1 (dissolved in DMSO, 5–10 mM stock).

  • Catalyst Source: CuSO₄[1][6][7][8]·5H₂O (20 mM in water).

  • Ligand: THPTA (50 mM in water).

  • Reductant: Sodium Ascorbate (100 mM in water, freshly prepared).

Step-by-Step Procedure
  • Ligand Pre-Complexation (Crucial):

    • Mix CuSO₄ and THPTA in a 1:5 molar ratio (e.g., 2 µL Cu + 10 µL THPTA) in a separate tube. Incubate for 5 mins. This ensures all Copper is chelated before touching the protein.

  • Reaction Assembly:

    • To the Azide-Protein solution (e.g., 100 µL), add the Functionalized Linker (5–10 equivalents). Keep DMSO < 5% final volume.

    • Add the Cu-THPTA complex (Final conc: 100–500 µM Cu).

    • Initiation: Add Sodium Ascorbate (Final conc: 2.5–5 mM).

  • Incubation:

    • Incubate at Room Temperature for 30–60 minutes in the dark.

    • Self-Validation Check: If the solution turns brown or precipitates, copper oxidation occurred (insufficient ligand or old ascorbate). The solution should remain clear.

  • Quenching & Purification:

    • Quench by adding EDTA (10 mM final) to strip the copper.

    • Purify via Desalting Column (e.g., PD-10, Zeba Spin) or Dialysis to remove excess small molecule linker.

Data Summary & Troubleshooting

Comparative Linker Properties
FeatureAlkyl Chain LinkerPEG LinkerPyrazole Linker (This Protocol)
Rigidity Low (Flexible)Very Low (Floppy)High (Semi-Rigid)
Hydrophobicity HighLow (Hydrophilic)Moderate (Aromatic)
Bioactivity InertInertPotential Pharmacophore
Orthogonality Single (Click only)Single (Click only)Dual (Pd-Cross Coupling + Click)
Troubleshooting Matrix
ObservationRoot CauseCorrective Action
Phase 1: Low Yield (Suzuki) Oxidative Addition failureSwitch to XPhos or SPhos ligands; increase temp to 100°C.
Phase 1: De-bromination ProtodehalogenationUse anhydrous solvents; ensure base is not too strong (stick to K₃PO₄ or K₂CO₃).
Phase 2: Protein Precipitation Copper Toxicity / DMSOIncrease THPTA:Cu ratio to 10:1. Keep DMSO < 5%.
Phase 2: No Conjugation Oxidation of Cu(I)Use fresh Sodium Ascorbate. Flush headspace with Argon.

References

  • Prescher, J. A., & Bertozzi, C. R. (2005). Chemistry in living systems. Nature Chemical Biology, 1(1), 13–21. Link

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and optimization of copper-catalyzed azide-alkyne cycloaddition for bioconjugation. Angewandte Chemie International Edition, 48(52), 9879–9883. Link

  • Billingsley, K. L., & Buchwald, S. L. (2007). An improved system for the palladium-catalyzed suzuki-miyaura cross-coupling of aryl halides with arylboronic acids. Journal of the American Chemical Society, 129(11), 3358–3366. Link

  • Fustero, S., et al. (2011). Improved Regioselective Synthesis of 1,4-Disubstituted Pyrazoles. The Journal of Organic Chemistry, 76(10), 4147-4153. (Provides context on 4-halopyrazole reactivity). Link

  • Besanceney-Webler, C., et al. (2011). Increasing the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study. Bioorganic & Medicinal Chemistry, 19(18), 5403-5410. Link

Sources

Application Notes and Protocols: Palladium-Catalyzed C4-Position Functionalization of Pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of C4-Functionalized Pyrazoles

The pyrazole motif is a cornerstone in medicinal chemistry and drug discovery, appearing in a multitude of approved therapeutics. Its unique electronic properties and ability to act as a versatile scaffold for molecular elaboration have cemented its importance. Among the various positions on the pyrazole ring, the C4 position holds particular strategic value. Functionalization at this site allows for the introduction of diverse substituents that can profoundly influence a molecule's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.

Traditionally, the functionalization of pyrazoles has often been achieved through multi-step synthetic sequences, which can be inefficient and lack broad applicability. The advent of palladium-catalyzed cross-coupling reactions has revolutionized this field, offering a direct and modular approach to forge new carbon-carbon and carbon-heteroatom bonds at the C4 position with high precision and functional group tolerance.[1] This guide provides an in-depth exploration of palladium-catalyzed methodologies for the selective functionalization of the pyrazole C4 position, complete with mechanistic insights and detailed, field-proven protocols.

Strategic Approaches to C4-Functionalization: Pre-functionalization vs. Direct C-H Activation

The palladium-catalyzed functionalization of the pyrazole C4 position can be broadly categorized into two main strategies: the cross-coupling of pre-functionalized pyrazoles and the direct C-H activation of the C4-H bond.

  • Cross-Coupling of Pre-functionalized Pyrazoles: This is the more established approach and relies on the use of a pyrazole substrate bearing a leaving group (typically a halogen) or a metallic/metalloid group at the C4 position. This "handle" then participates in a variety of palladium-catalyzed cross-coupling reactions.

  • Direct C-H Activation: This emerging and highly atom-economical strategy involves the direct cleavage of the C4-H bond and its subsequent functionalization, obviating the need for pre-installed activating groups.[2][3]

This application note will focus primarily on the well-established and widely applicable cross-coupling of pre-functionalized pyrazoles, as it offers a robust and predictable platform for a wide range of transformations.

Preparing the Canvas: Synthesis of Key C4-Substituted Pyrazole Starting Materials

The successful execution of palladium-catalyzed C4-functionalization is critically dependent on the availability of high-quality starting materials. The two most common classes of substrates are C4-halopyrazoles and C4-boronic acids/esters.

Synthesis of 4-Halopyrazoles (Br, I)

4-Halopyrazoles are versatile precursors for a multitude of cross-coupling reactions. While various methods exist for their synthesis, a common approach involves the direct halogenation of a pyrazole core.

Protocol 1: General Procedure for the Iodination of N-Substituted Pyrazoles

This protocol is adapted from a standard electrophilic iodination procedure.

Materials:

  • N-substituted pyrazole

  • Iodine (I₂)

  • Periodic acid (HIO₄) or another suitable oxidant

  • Methanol or another suitable solvent

  • Sodium thiosulfate solution

  • Standard laboratory glassware and purification apparatus

Procedure:

  • Dissolve the N-substituted pyrazole in a suitable solvent such as methanol.

  • Add iodine (I₂) to the solution.

  • Add the oxidant (e.g., periodic acid) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to afford the desired 4-iodopyrazole.

For the synthesis of 4-bromopyrazoles, N-bromosuccinimide (NBS) is a commonly used brominating agent.

Synthesis of Pyrazole-4-Boronic Acid Pinacol Esters

Pyrazole-4-boronic acid pinacol esters are key intermediates for the Suzuki-Miyaura coupling reaction. A reliable method for their synthesis involves the palladium-catalyzed borylation of a 4-halopyrazole.[4]

Protocol 2: Palladium-Catalyzed Borylation of 4-Halopyrazoles

This protocol is based on the Miyaura borylation reaction.[4][5]

Materials:

  • 4-Halopyrazole (preferably 4-bromo- or 4-iodopyrazole)

  • Bis(pinacolato)diboron (B₂pin₂)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂)[4]

  • Potassium acetate (KOAc) or another suitable base

  • Anhydrous solvent (e.g., dioxane or toluene)

  • Standard Schlenk line or glovebox techniques for handling air-sensitive reagents

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the 4-halopyrazole, bis(pinacolato)diboron, palladium catalyst, and base.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or GC-MS).

  • After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the pyrazole-4-boronic acid pinacol ester.

Core Methodologies: Palladium-Catalyzed C4-Functionalization Reactions

The following sections detail the most important palladium-catalyzed cross-coupling reactions for the functionalization of the pyrazole C4 position, including their mechanisms, key considerations, and detailed protocols.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura coupling is arguably the most widely used palladium-catalyzed reaction for the formation of C(sp²)-C(sp²) bonds due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids.[6][7][8]

Mechanism Overview:

The catalytic cycle of the Suzuki-Miyaura coupling is generally understood to involve three key steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the 4-halopyrazole to form a Pd(II) intermediate.

  • Transmetalation: The boronic acid, activated by a base, transfers its organic group to the palladium center.

  • Reductive Elimination: The two organic fragments on the palladium center couple, regenerating the Pd(0) catalyst and releasing the C4-arylated or C4-vinylated pyrazole product.

Suzuki_Miyaura_Mechanism Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd 4-Halopyrazole PdII_halide R-Pd(II)L2X (R = Pyrazolyl) OxAdd->PdII_halide Transmetal Transmetalation PdII_halide->Transmetal PdII_aryl R-Pd(II)L2R' (R' = Aryl/Vinyl) Transmetal->PdII_aryl RedElim Reductive Elimination PdII_aryl->RedElim RedElim->Pd0 Catalyst Regeneration Product R-R' (C4-Functionalized Pyrazole) RedElim->Product ArylBoronic R'-B(OR)2 ArylBoronic->Transmetal Activation Base Base Base->ArylBoronic

Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.

Protocol 3: Suzuki-Miyaura Coupling of a 4-Bromopyrazole with an Arylboronic Acid

Materials:

  • 4-Bromopyrazole derivative

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst like XPhos Pd G2)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)[6]

  • Solvent system (e.g., dioxane/water, toluene/water, or DMF)

  • Standard Schlenk line or glovebox techniques

Procedure:

  • In a Schlenk tube, combine the 4-bromopyrazole (1.0 equiv), arylboronic acid (1.2-1.5 equiv), palladium catalyst (1-5 mol%), and base (2-3 equiv).

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

  • Separate the layers and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography to obtain the C4-arylpyrazole.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling at Pyrazole C4

EntryPyrazole SubstrateCoupling PartnerCatalyst (mol%)BaseSolventTemp (°C)Yield (%)Reference
14-Bromo-1-methylpyrazolePhenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Toluene/EtOH/H₂O10085[9]
24-Iodo-1H-pyrazole4-Methoxyphenylboronic acidPdCl₂(dppf) (3)K₃PO₄Dioxane/H₂O8092[10]
34-Bromo-3,5-dinitro-1H-pyrazoleVarious arylboronic acidsXPhos Pd G2 (2)K₃PO₄Dioxane/H₂O10070-95
Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of a wide range of C4-aminopyrazoles.[9] This reaction is crucial for introducing nitrogen-containing functional groups that are prevalent in bioactive molecules.

Mechanism Overview:

The catalytic cycle is similar to the Suzuki-Miyaura coupling, with the key difference being the nucleophile.

  • Oxidative Addition: A Pd(0) catalyst reacts with the 4-halopyrazole.

  • Amine Coordination and Deprotonation: An amine coordinates to the Pd(II) center, and a base facilitates its deprotonation to form a palladium-amido complex.

  • Reductive Elimination: The C-N bond is formed, releasing the 4-aminopyrazole product and regenerating the Pd(0) catalyst.

Buchwald_Hartwig_Mechanism Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd 4-Halopyrazole PdII_halide R-Pd(II)L2X (R = Pyrazolyl) OxAdd->PdII_halide AmineCoord Amine Coordination & Deprotonation PdII_halide->AmineCoord PdII_amido R-Pd(II)L2NR'R'' AmineCoord->PdII_amido RedElim Reductive Elimination PdII_amido->RedElim RedElim->Pd0 Catalyst Regeneration Product R-NR'R'' (C4-Aminopyrazole) RedElim->Product Amine HNR'R'' Amine->AmineCoord Base Base Base->AmineCoord

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Protocol 4: Buchwald-Hartwig Amination of a 4-Bromopyrazole

Materials:

  • 4-Bromopyrazole derivative (e.g., 4-Bromo-1-tritylpyrazole)[11][12]

  • Amine (primary or secondary)

  • Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

  • Bulky electron-rich phosphine ligand (e.g., tBuDavePhos, XPhos)[11][12]

  • Strong base (e.g., NaOtBu, K₂CO₃)

  • Anhydrous solvent (e.g., toluene, dioxane)

  • Standard Schlenk line or glovebox techniques

Procedure:

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium catalyst, ligand, and base.

  • Add the 4-bromopyrazole and the amine.

  • Add the anhydrous solvent.

  • Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture, dilute with a suitable organic solvent, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Table 2: Selected Examples of Buchwald-Hartwig Amination on the Pyrazole C4 Position

EntryPyrazole SubstrateAmineCatalyst/Ligand (mol%)BaseSolventTemp (°C)Yield (%)Reference
14-Bromo-1-tritylpyrazolePiperidinePd₂(dba)₃ (5) / tBuDavePhos (10)NaOtBuToluene10095[11][12]
21-Benzyl-4-bromopyrazoleMorpholinePd(OAc)₂ (2) / RuPhos (4)K₂CO₃t-AmylOH11088[9]
34-BromopyrazoleAnilinePd-G3-XPhos (2)K₃PO₄Dioxane10091[13]
Sonogashira Coupling: Introducing Alkynyl Groups

The Sonogashira coupling provides a powerful means to install alkynyl moieties at the C4 position of pyrazoles, which are valuable handles for further transformations such as click chemistry or cyclization reactions.[14]

Mechanism Overview:

The Sonogashira coupling involves a dual catalytic system of palladium and copper.

  • Palladium Cycle: Similar to other cross-coupling reactions, it starts with the oxidative addition of the 4-halopyrazole to a Pd(0) species.

  • Copper Cycle: Copper(I) reacts with the terminal alkyne to form a copper acetylide, which is the active nucleophile.

  • Transmetalation: The copper acetylide transfers the alkynyl group to the Pd(II) center.

  • Reductive Elimination: The C(sp²)-C(sp) bond is formed, yielding the 4-alkynylpyrazole and regenerating the Pd(0) catalyst.

Protocol 5: Sonogashira Coupling of a 4-Iodopyrazole with a Terminal Alkyne

Materials:

  • 4-Iodopyrazole derivative

  • Terminal alkyne

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

  • Copper(I) salt (e.g., CuI)

  • Base (e.g., triethylamine or diisopropylethylamine)

  • Solvent (e.g., THF or DMF)

  • Standard Schlenk line or glovebox techniques

Procedure:

  • To a solution of the 4-iodopyrazole and terminal alkyne in the solvent, add the palladium catalyst, copper(I) iodide, and the amine base under an inert atmosphere.

  • Stir the reaction mixture at room temperature or with gentle heating until the starting materials are consumed (monitor by TLC).

  • Upon completion, filter the reaction mixture to remove the ammonium salts.

  • Concentrate the filtrate and purify the residue by column chromatography to afford the desired 4-alkynylpyrazole.

Heck Reaction: Vinylation of C4-Halopyrazoles

The Heck reaction enables the coupling of 4-halopyrazoles with alkenes to form C4-vinylpyrazoles, which are useful building blocks in organic synthesis.[15][16]

Mechanism Overview:

  • Oxidative Addition: A Pd(0) catalyst undergoes oxidative addition with the 4-halopyrazole.

  • Alkene Insertion (Syn-addition): The alkene coordinates to the palladium center and inserts into the palladium-pyrazole bond.

  • Beta-Hydride Elimination (Syn-elimination): A hydrogen atom from the adjacent carbon is eliminated, forming the C=C double bond of the product and a palladium-hydride species.

  • Reductive Elimination: The base regenerates the Pd(0) catalyst from the palladium-hydride intermediate.

Conclusion and Future Outlook

Palladium catalysis has undeniably transformed the landscape of pyrazole functionalization, providing a powerful and versatile toolkit for the selective modification of the C4 position. The methodologies outlined in this guide—Suzuki-Miyaura coupling, Buchwald-Hartwig amination, Sonogashira coupling, and the Heck reaction—represent robust and reliable strategies for the synthesis of a diverse array of C4-substituted pyrazoles. These compounds are of immense interest to researchers in drug discovery and materials science.

Looking ahead, the field continues to evolve, with a growing emphasis on direct C-H functionalization as a more sustainable and atom-economical approach.[2][3] The development of novel catalyst systems with enhanced activity and selectivity will further expand the scope of these transformations, enabling the synthesis of increasingly complex and valuable pyrazole derivatives.

References

  • Usami, Y., Tatsui, Y., Yoneyama, H., & Harusawa, S. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(20), 4634. [Link]

  • CN110698506A - Synthesis method of pyrazole-4-boronic acid pinacol ester. (n.d.).
  • Usami, Y., Tatsui, Y., Yoneyama, H., & Harusawa, S. (2020). C4-Alkylamination of C4-Halo-1 H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules (Basel, Switzerland), 25(20), 4634. [Link]

  • Cankař, P., Popa, I., Hančík, F., & Trávníček, Z. (2016). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 81(24), 12344–12357. [Link]

  • Allouche, F., & Doucet, H. (2020). Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry, 18(32), 6213–6233. [Link]

  • Barluenga, J., Fananas-Mastral, M., & Aznar, F. (2008). A Simple, Modular Method for the Synthesis of 3,4,5-Trisubstituted Pyrazoles. The Journal of Organic Chemistry, 73(11), 4309–4312. [Link]

  • Wallace, D. J., & Chen, C. Y. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(33), 12410–12413. [Link]

  • Surasani, R., & Cankař, P. (2019). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry, 17(3), 575–580. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • CN102924517A - Synthesis method for 1-substitution-1H-pyrazol-4-boric acid pinacol ester. (n.d.).
  • Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]

  • Total Organic Chemistry. (2021, March 20). Heck Reaction | Named Reactions | Organic Chemistry Lessons [Video]. YouTube. [Link]

  • Li, J., & Li, B. (2015). Pyrazole synthesis via a cascade Sonogashira coupling/cyclization of N-propargyl sulfonylhydrazones. Organic & Biomolecular Chemistry, 13(36), 9474–9477. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

  • Chemistry LibreTexts. (2023, August 1). 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]

  • Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research, 16(4), 127. [Link]

Sources

Application Note: Precision Sonogashira Coupling of 4-Bromo-1-(pent-4-yn-1-yl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthetic protocols for performing Sonogashira cross-coupling on 4-bromo-1-(pent-4-yn-1-yl)-1H-pyrazole . This substrate presents a unique "AB-monomer" challenge: it contains both an electrophile (C4-bromide) and a nucleophile (terminal alkyne tail), creating high risks for uncontrolled polymerization or homocoupling. Furthermore, the pyrazole nitrogen (N2) acts as a Lewis base that can poison palladium catalysts.

Key Recommendations:

  • For C4-Functionalization: Use Copper-Free conditions with bulky phosphine ligands (e.g., XPhos) to prevent Glaser homocoupling of the pendant alkyne.

  • For Tail-Functionalization: Exploit the reactivity gap; the terminal alkyne reacts with external aryl iodides at room temperature, leaving the C4-bromide intact.[1]

  • For Macrocyclization: Require high-dilution techniques (<0.01 M) to favor intramolecular ring closure over intermolecular oligomerization.

Strategic Analysis: The "AB-Monomer" Challenge

Successful functionalization requires navigating three competing reactivity modes. Understanding these mechanisms is crucial for selecting the correct protocol.

Chemoselectivity Landscape
  • The Electrophile (C4-Br): Electron-rich pyrazoles undergo oxidative addition slower than phenyl bromides. High temperatures (>80°C) are typically required, increasing the risk of side reactions.

  • The Nucleophile (Pentynyl Tail): A terminal alkyl alkyne.[2] In the presence of Copper(I) and Oxygen, it rapidly undergoes Glaser homocoupling (dimerization).

  • The Catalyst Poison (N2-Nitrogen): The lone pair on the pyrazole nitrogen can coordinate to the Pd(II) center, creating an unreactive "resting state" complex.

ReactionLandscape Substrate 4-Bromo-1-(pent-4-yn-1-yl)-1H-pyrazole PathA Path A: C4-Coupling (Target: 4-Alkynylpyrazole) Substrate->PathA Requires: Bulky Ligand (XPhos) No Copper (prevents tail rxn) PathB Path B: Tail-Coupling (Target: Functionalized Alkyne) Substrate->PathB Requires: Ext. Aryl-Iodide RT Conditions PathC Path C: Polymerization/Dimerization (Unwanted Side Reaction) Substrate->PathC Risk: CuI + O2 (Glaser) or High Conc. (Oligomerization) Poison N2-Coordination (Catalyst Deactivation) Substrate->Poison

Figure 1: Chemoselectivity landscape for the bifunctional pyrazole substrate. Path A and B require distinct conditions to avoid Path C.

Protocol A: C4-Functionalization (Copper-Free)

Objective: Couple an external alkyne to the C4-bromide while preserving the pendant alkyne tail. Rationale: Standard Sonogashira conditions use CuI.[2][3][4] However, CuI promotes the homocoupling of the pendant alkyne (Glaser coupling). By eliminating Copper and using a highly active Pd-Ligand system, we favor the cross-coupling at the bromide.

Materials
  • Catalyst: Pd(OAc)₂ (5 mol%) + XPhos (10 mol%) OR Pd-XPhos G3 Precatalyst (3 mol%).

  • Base: Cesium Carbonate (Cs₂CO₃) (2.0 equiv).

  • Solvent: Acetonitrile (MeCN) or DMF (degassed).

  • Temperature: 80–90°C.

Step-by-Step Procedure
  • Preparation: Dry the reaction vessel (Schlenk tube or microwave vial) under vacuum and backfill with Argon.

  • Loading: Add 4-bromo-1-(pent-4-yn-1-yl)-1H-pyrazole (1.0 equiv), the external alkyne (1.5 equiv), Cs₂CO₃ (2.0 equiv), and XPhos (10 mol%).

  • Catalyst Addition: Add Pd(OAc)₂ (5 mol%) last.

    • Note: If using Pd-XPhos G3, add it with the solids.

  • Solvation: Add anhydrous, degassed MeCN (concentration 0.1 M).

    • Critical: Oxygen must be excluded to prevent oxidative degradation of the phosphine ligand.

  • Reaction: Seal and heat to 80°C for 4–12 hours. Monitor by LCMS.

    • Checkpoint: Look for the disappearance of the bromide (M+ and M+2 pattern).

  • Workup: Filter through a celite pad (elute with EtOAc). Wash with water to remove inorganic salts. Concentrate and purify via silica flash chromatography.

Protocol B: Tail-Functionalization (Chemoselective)

Objective: Couple the pendant alkyne to an external Aryl Iodide while leaving the C4-bromide intact. Rationale: Aryl iodides undergo oxidative addition to Pd(0) much faster than electron-rich heteroaryl bromides. By operating at Room Temperature (RT), we kinetically select for the tail reaction.

Materials
  • Catalyst: PdCl₂(PPh₃)₂ (2 mol%).

  • Co-Catalyst: CuI (1 mol%).

  • Base: Triethylamine (Et₃N) (3.0 equiv).

  • Solvent: THF (degassed).

  • Temperature: 23°C (Room Temperature).

Step-by-Step Procedure
  • Loading: Dissolve the external Aryl Iodide (1.0 equiv) and PdCl₂(PPh₃)₂ in degassed THF. Stir for 5 minutes.

  • Substrate Addition: Add 4-bromo-1-(pent-4-yn-1-yl)-1H-pyrazole (1.1 equiv) and Et₃N.

  • Initiation: Add CuI (1 mol%). The solution typically turns dark or yellow.

  • Reaction: Stir at RT for 2–6 hours.

    • Control: Do NOT heat. Heating will trigger the C4-bromide reaction.

  • Workup: Quench with saturated NH₄Cl (removes Copper). Extract with EtOAc.

Protocol C: Intramolecular Macrocyclization

Objective: Cyclize the tail onto the C4-position (requires a pre-installed linker or modification, as a 9-membered ring is strained but possible). Rationale: To prevent the molecule from reacting with another molecule (polymerization), the concentration must be extremely low (High Dilution Principle).

Workflow Diagram

Macrocyclization Step1 1. Solvent Preparation Degas DMF/MeCN vigorously (30 min) Step2 2. Catalyst Activation Pd(MeCN)2Cl2 + XPhos in separate vial Step1->Step2 Step4 4. Slow Addition Add substrate to Catalyst solution over 8-12h (Pseudo-high dilution) Step2->Step4 Step3 3. Syringe Pump Setup Load Substrate + Base in Syringe Step3->Step4 Step5 5. Analysis Check LCMS for Monomer (Cyclized) vs Dimer Step4->Step5

Figure 2: Pseudo-high dilution workflow for intramolecular cyclization.

Experimental Data Summary & Troubleshooting

Comparative Conditions Table
ParameterProtocol A (C4-Coupling)Protocol B (Tail-Coupling)Protocol C (Cyclization)
Primary Target C4-BromideAlkyne TailIntramolecular
Catalyst Pd(OAc)₂ / XPhosPdCl₂(PPh₃)₂Pd(MeCN)₂Cl₂ / XPhos
Copper Use NO (Strictly Forbidden)YES (CuI 1%)NO
Temperature 80–90°C23°C (RT)80–100°C
Concentration 0.1 M0.2 M0.001 M (High Dilution)
Major Risk Tail HomocouplingC4-Br ActivationPolymerization
Troubleshooting Guide
  • Problem: Low conversion of C4-Bromide.

    • Root Cause: Catalyst poisoning by Pyrazole N2.

    • Solution: Switch to Pd-XPhos G3 or Pd-PEPPSI-IPr . These precatalysts are resistant to N-coordination. Increase temperature to 100°C.

  • Problem: Formation of Alkyne Dimers (Glaser Product).

    • Root Cause: Trace Oxygen or Copper contamination.

    • Solution: Ensure rigorous degassing (freeze-pump-thaw x3). Use new bottles of solvent. Verify "Copper-Free" conditions.

  • Problem: Black Precipitate (Pd Black).

    • Root Cause: Ligand dissociation or oxidation.[5]

    • Solution: Add excess ligand (Ligand:Pd ratio 2:1 or 3:1).

References

  • Choy, P. Y., et al. (2011). "Pd-Catalyzed Copper-Free Sonogashira Coupling of Aryl Chlorides with Terminal Alkynes using XPhos as Ligand." Journal of Organic Chemistry. Link

  • Gelman, D., & Buchwald, S. L. (2003).[6] "Efficient Palladium-Catalyzed Coupling of Aryl Chlorides and Bromides with Terminal Alkynes." Angewandte Chemie International Edition. Link

  • Billingsley, K., & Buchwald, S. L. (2007). "A General and Efficient Method for the Sonogashira Coupling of Aryl Chlorides and Bromides." Journal of the American Chemical Society. Link

  • Doucet, H., & Hierso, J. C. (2007). "Palladium-based catalytic systems for the synthesis of 4-aryl-1H-pyrazoles." Angewandte Chemie. Link

  • Tykwinski, R. R. (2003). "Evolution in the Palladium-Catalyzed Cross-Coupling of sp- and sp2-Hybridized Carbon Atoms." Angewandte Chemie International Edition. Link

Sources

preparation of pyrazole-based PROTAC linkers using alkyne handles

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Topic: Preparation of Pyrazole-Based PROTAC Linkers Using Alkyne Handles

Audience: Researchers, scientists, and drug development professionals.

A Strategic Guide to the Synthesis of Pyrazole-Based PROTAC Linkers Featuring Alkyne Handles for Modular Assembly

This guide provides a detailed exploration of the synthesis and application of pyrazole-based linkers equipped with terminal alkyne handles for the construction of Proteolysis Targeting Chimeras (PROTACs). We will delve into the strategic rationale for using the pyrazole scaffold, the utility of the alkyne functional group for "click chemistry," and provide detailed, field-proven protocols for the synthesis of key intermediates and their final assembly into functional PROTACs.

Introduction: The Central Role of the Linker in PROTAC Design

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that represent a paradigm shift in therapeutic intervention, moving from occupancy-driven inhibition to event-driven degradation of target proteins.[1][2] A PROTAC molecule consists of three essential components: a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.[3][4] While the ligands provide specificity, the linker is far from a passive spacer. Its length, rigidity, and chemical composition are critical determinants of the stability and geometry of the ternary complex (POI-PROTAC-E3 ligase), which in turn dictates the efficiency of protein ubiquitination and subsequent degradation.[5][]

Recently, linker design has evolved from simple alkyl and PEG chains to more sophisticated scaffolds that impart favorable physicochemical properties and conformational rigidity.[3][] Among these, pyrazole derivatives have emerged as a privileged heterocyclic scaffold in medicinal chemistry.[7][8][9] This guide focuses on the strategic incorporation of pyrazole into PROTAC linkers and the use of a terminal alkyne handle as a versatile tool for late-stage PROTAC assembly via click chemistry.

Strategic Rationale: The "Why" Behind Pyrazole and Alkynes

2.1 The Pyrazole Core: A Privileged Scaffold for Linker Design

The five-membered pyrazole ring, with its two adjacent nitrogen atoms, offers a unique combination of properties that are highly advantageous for linker construction.[8]

  • Structural Rigidity: Unlike flexible alkyl or PEG linkers, the aromatic pyrazole ring introduces a degree of conformational constraint. This can help pre-organize the PROTAC molecule into a productive conformation for ternary complex formation, reducing the entropic penalty of binding.[]

  • Metabolic Stability: The aromatic nature of the pyrazole ring makes it robust and resistant to metabolic degradation, which can improve the pharmacokinetic profile of the resulting PROTAC.[8]

  • Synthetic Versatility: The pyrazole ring can be readily synthesized and functionalized at multiple positions, allowing for precise control over the linker's exit vectors and the attachment of other chemical moieties to fine-tune properties like solubility.[7][8]

  • Pharmacophoric Value: Pyrazole is a well-established pharmacophore found in numerous FDA-approved drugs.[10] Its ability to participate in hydrogen bonding and other non-covalent interactions can contribute favorably to the overall properties of the PROTAC molecule.

2.2 The Alkyne Handle: A Gateway to Modular PROTAC Synthesis

The incorporation of a terminal alkyne into the linker structure is a key strategic decision that unlocks highly efficient and modular PROTAC synthesis. The alkyne serves as a reactive handle for one of the most reliable reactions in chemical biology: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[11][12]

  • High Efficiency & Yield: The CuAAC reaction is known for its high yields, often proceeding to near completion.[3][12]

  • Bioorthogonality: The alkyne and azide functional groups are largely unreactive under most biological conditions, ensuring that the "click" reaction proceeds with exceptional specificity, tethering the two halves of the PROTAC molecule without unwanted side reactions.[13]

  • Mild Reaction Conditions: The reaction can be performed under mild, often aqueous conditions, which is compatible with complex, late-stage intermediates that may be sensitive to harsh reagents.[12][14]

  • Modular Assembly: This approach allows for a convergent synthesis strategy. A library of POI ligands functionalized with an azide can be rapidly combined with a library of pyrazole-alkyne-E3 ligase ligand fragments, enabling the efficient optimization of linker length, composition, and attachment points.[1][15]

Synthetic Workflow & Protocols

The overall strategy involves the synthesis of a functionalized pyrazole core, its elaboration into a linker containing a terminal alkyne, and the final conjugation to an azide-bearing binding moiety via CuAAC.

G cluster_0 Part 1: Building Block Synthesis cluster_1 Part 2: Linker Assembly cluster_2 Part 3: PROTAC Conjugation A Pyrazole Precursors (e.g., 1,3-dicarbonyls) B Functionalized Pyrazole Core (e.g., with -OH or -NH2) A->B Protocol 1: Pyrazole Formation D Pyrazole-Alkyne Linker Precursor B->D C Alkyne-Linker Fragment (e.g., Propargyl bromide) C->D Protocol 2: Alkylation/Amidation F Final Pyrazole-Based PROTAC D->F E Azide-Functionalized Ligand (for POI or E3 Ligase) E->F Protocol 3: CuAAC Click Chemistry

Figure 1: Overall workflow for the synthesis of a pyrazole-based PROTAC using an alkyne handle.

Protocol 1: Synthesis of a Functionalized Pyrazole Core (Example: 1-phenyl-1H-pyrazol-4-yl)methanol)

This protocol describes a classic Knorr pyrazole synthesis followed by reduction to yield a pyrazole with a hydroxymethyl group, which serves as an attachment point for the linker.

Reaction Scheme:

G cluster_0 Knorr Pyrazole Synthesis & Reduction Reactant1 Phenylhydrazine Intermediate Hydroxymethyl Pyrazole Reagent1 1. Acetic Acid, Reflux 2. NaBH4, MeOH Reactant2 1,3-Dihydroxyacetone Reagent1->Intermediate

Figure 2: Synthesis of a hydroxymethyl-functionalized pyrazole core.

Materials:

  • Phenylhydrazine

  • 1,3-Dihydroxyacetone dimer

  • Glacial Acetic Acid

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Pyrazole Formation: In a round-bottom flask equipped with a reflux condenser, dissolve phenylhydrazine (1.0 eq) and 1,3-dihydroxyacetone dimer (0.55 eq) in glacial acetic acid.

  • Heat the reaction mixture to reflux (approx. 118 °C) and maintain for 4 hours. Monitor the reaction by TLC.

  • Cool the mixture to room temperature and carefully pour it over ice. Neutralize with a saturated solution of NaHCO₃ until effervescence ceases.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude pyrazole-4-carbaldehyde intermediate.

  • Reduction to Alcohol: Dissolve the crude intermediate in methanol. Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure (1-phenyl-1H-pyrazol-4-yl)methanol.

Protocol 2: Installation of the Alkyne Handle (Example: O-Alkylation)

This protocol attaches the alkyne-containing linker fragment to the pyrazole core via a simple Williamson ether synthesis.

Reaction Scheme:

G cluster_0 Williamson Ether Synthesis Reactant1 Hydroxymethyl Pyrazole (from Protocol 1) Product Pyrazole-Alkyne Linker Reagent1 NaH, THF, 0 °C to RT Reactant2 Propargyl Bromide Reagent1->Product

Figure 3: Attachment of the alkyne handle to the pyrazole core.

Materials:

  • (1-phenyl-1H-pyrazol-4-yl)methanol (from Protocol 1)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Propargyl bromide (80 wt. % in toluene)

  • Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

  • To a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add the pyrazole alcohol (1.0 eq) and dissolve in anhydrous THF.

  • Cool the solution to 0 °C. Carefully add sodium hydride (1.2 eq) portion-wise.

  • Allow the mixture to stir at 0 °C for 30 minutes.

  • Add propargyl bromide (1.5 eq) dropwise via syringe.

  • Remove the ice bath and allow the reaction to stir at room temperature overnight.

  • Cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl.

  • Add water and extract three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography (hexane/ethyl acetate gradient) to yield the desired pyrazole-alkyne linker.

Protocol 3: PROTAC Assembly via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the final "click" reaction to conjugate the pyrazole-alkyne linker with an azide-functionalized ligand (e.g., an azide-modified CRBN or VHL ligand).[1][15]

Materials:

  • Pyrazole-Alkyne Linker (from Protocol 2)

  • Azide-functionalized ligand (1.0 - 1.1 eq)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (optional, but recommended for biomolecules)[16]

  • Solvent system (e.g., t-BuOH/H₂O 1:1 or DMF)

Procedure:

  • In a vial, dissolve the Pyrazole-Alkyne Linker (1.0 eq) and the azide-functionalized ligand (1.05 eq) in the chosen solvent system (e.g., t-BuOH/H₂O).

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 eq) in water.

  • In a third vial, prepare a solution of CuSO₄·5H₂O (0.1 eq) and, if used, THPTA (0.1 eq) in water.

  • Add the sodium ascorbate solution to the main reaction vial, followed by the CuSO₄/THPTA solution.

  • Stir the reaction mixture vigorously at room temperature. The reaction is often complete within 1-4 hours. Monitor by LC-MS.

  • Once the reaction is complete, dilute the mixture with water and extract with a suitable organic solvent (e.g., EtOAc or DCM).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: The final PROTAC is typically purified using preparative HPLC or flash chromatography to achieve high purity.

Characterization & Quality Control

It is imperative to validate the structure and purity of all intermediates and the final PROTAC.

Technique Purpose Expected Outcome
¹H and ¹³C NMR Structural elucidation and confirmation.Correct chemical shifts, integration, and coupling constants consistent with the proposed structure.
Mass Spectrometry (MS) Confirmation of molecular weight.Observation of the correct molecular ion peak (e.g., [M+H]⁺ or [M+Na]⁺).
HPLC/UPLC Assessment of purity.A single major peak, typically with >95% purity for biological testing.
Troubleshooting Common Issues
Problem Potential Cause Suggested Solution
Low yield in Protocol 1 Incomplete reaction or side product formation.Ensure anhydrous conditions; verify the quality of phenylhydrazine; adjust reflux time based on TLC monitoring.
Incomplete alkylation in Protocol 2 Inactive NaH; insufficient deprotonation.Use fresh, high-quality NaH; ensure the reaction is run under a strict inert atmosphere; allow more time for deprotonation at 0 °C.
Stalled CuAAC reaction in Protocol 3 Oxidation of Cu(I) to inactive Cu(II); poor solubility of reactants.Use freshly prepared sodium ascorbate solution; degas solvents before use; add a copper-stabilizing ligand like THPTA or TBTA; try a different solvent system (e.g., DMF, DMSO).
Multiple products in CuAAC Impurities in starting materials.Re-purify the alkyne and azide starting materials before the click reaction.
Conclusion

The combination of a rigid, metabolically stable pyrazole core with a versatile alkyne handle provides a powerful and modular platform for the synthesis of PROTAC linkers. The protocols outlined in this guide leverage robust and high-yielding chemical transformations, culminating in the highly efficient CuAAC "click" reaction for the final assembly. This strategy facilitates the rapid generation of PROTAC libraries, enabling systematic optimization of linker architecture to accelerate the discovery of potent and selective protein degraders for therapeutic development.

References

  • Gadd, M. S., et al. (2017). Structural basis of PROTAC cooperative recognition for selective protein degradation. Nature Chemical Biology, 13(5), 514-521. [Link]

  • Zorba, A., et al. (2018). Delineating the role of cooperativity in the design of potent PROTACs for BTK. Proceedings of the National Academy of Sciences, 115(31), E7285-E7292. [Link]

  • Raina, K., et al. (2016). PROTAC-induced BET protein degradation as a therapy for castration-resistant prostate cancer. Proceedings of the National Academy of Sciences, 113(26), 7124-7129. [Link]

  • Sharpless, K. B., et al. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004-2021. [Link]

  • Faria, J. V., et al. (2017). Pyrazole-based compounds as platforms for the development of new drugs. Current Topics in Medicinal Chemistry, 17(23), 2646-2668. [Link]

  • Li, Y., et al. (2022). Recent advances in the development of pyrazole derivatives as anticancer agents. European Journal of Medicinal Chemistry, 238, 114481. [Link]

  • Best, M. D. (2009). Click chemistry and bioorthogonal reactions: unprecedented selectivity in the labeling of biological molecules. Biochemistry, 48(28), 6571-6584. [Link]

  • Zhao, Q., et al. (2019). A "Click Chemistry Platform" for the Rapid Synthesis of Bispecific Molecules for Inducing Protein Degradation. Angewandte Chemie International Edition, 58(5), 1395-1399. [Link]

  • ResearchGate. (n.d.). General strategy using "click chemistry" for PROTAC synthesis. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. [Link]

  • Organic-Chemistry.org. (n.d.). Huisgen 1,3-Dipolar Cycloaddition. [Link]

  • Karrouchi, K., et al. (2018). Review: biologically active pyrazole derivatives. Molecules, 23(1), 134. [Link]

  • Abuelizz, H. A., et al. (2019). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 24(9), 1813. [Link]

  • Jena Bioscience. (2011). "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. [Link]

  • AxisPharm. (2024). Alkyne-Azide Click Chemistry Protocol for ADCs. [Link]

  • baseclick. (n.d.). Protocols. [Link]

  • Sun, Y., et al. (2019). PROTAC-mediated degradation of Bruton’s tyrosine kinase for the treatment of B-cell malignancies. Cell Chemical Biology, 26(6), 779-789.e6. [Link]

  • ResearchGate. (n.d.). Synthesis of pyrazole-based building blocks. [Link]

  • Zhou, H., et al. (2018). Discovery of a first-in-class, potent, and orally bioavailable inhibitor of the histone acetyltransferase p300/CBP. Journal of Medicinal Chemistry, 61(23), 10714-10731. [Link]

  • Deiters, A. (2016). Expanding the scope of alkyne-mediated bioconjugations utilizing unnatural amino acids. Organic & Biomolecular Chemistry, 14(23), 5282-5290. [Link]

  • National Institutes of Health. (n.d.). Utilization of alkyne bioconjugations to modulate protein function. [Link]

  • Creative Biolabs. (n.d.). Activated Alkyne based Diverse Level Conjugation Technology. [Link]

  • National Institutes of Health. (n.d.). Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. [Link]

  • ResearchGate. (n.d.). Synthetic approaches to constructing proteolysis targeting chimeras (PROTACs). [Link]

  • ResearchGate. (n.d.). Structures of pyrazole-based MYC inhibitors and PROTAC MDEG-541. [Link]

  • ResearchGate. (2021). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. [Link]

  • ACS Publications. (2020). New Alkyne and Amine Linkers for Versatile Multiple Conjugation of Oligonucleotides. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. [Link]

  • SYNthesis med chem. (n.d.). PROTACs & Molecular Glues. [Link]

  • Darcy & Roy Press. (2023). Application of PROTACs in the Pharmaceutical Direction. [Link]

  • National Institutes of Health. (n.d.). Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling. [Link]

  • RSC Publishing. (n.d.). Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. [Link]

  • National Institutes of Health. (2021). Synthesis and characterization of Cu(II)-pyrazole complexes for possible anticancer agents; conformational studies as well as compatible in-silico and in-vitro assays. [Link]

  • ResearchGate. (2025). The Discovery of Protheolysis Targeting Chimeras (PROTACs), Evolution, Design and Perspectives in Modulating Inflammatory Diseases. [Link]

  • National Institutes of Health. (2023). PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies. [Link]

  • ACS Publications. (2025). Targeted Protein Degradation for Agricultural Applications: Rationale, Challenges, and Outlook. [Link]

  • Semantic Scholar. (2023). Synthesis of Pyrazole-Based Macrocycles Leads to a Highly Selective Inhibitor for MST3. [Link]

  • MDPI. (2024). From PROTAC to TPD: Advances and Opportunities in Targeted Protein Degradation. [Link]

  • Bio-Techne. (n.d.). PROTAC Design | Degrader Design and Synthesis. [Link]

  • CAS. (2024). PROTACs revolutionize small molecule drugs. [Link]

  • MDPI. (n.d.). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Chemoselective Suzuki Coupling of Functionalized Pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Optimization of Suzuki-Miyaura Coupling for 4-bromo-1-(pent-4-yn-1-yl)-1H-pyrazole Case ID: SZ-PYR-ALKYNE-001 Support Tier: Senior Application Scientist

Executive Summary: The "Double Threat" Substrate

Your substrate presents a classic "chemoselectivity conflict." You are attempting to couple a 4-bromopyrazole (historically sluggish and prone to dehalogenation) while preserving a terminal alkyne (highly reactive toward Pd/Base).

Low yields in this system are rarely due to a single factor. They usually stem from three competing failure modes:

  • Alkyne Interference: Sonogashira-type side reactions or Glaser homocoupling consuming your starting material.

  • Catalyst Poisoning: The pyrazole nitrogen (

    
    ) coordinating to Palladium, shutting down the catalytic cycle.
    
  • Hydrodehalogenation: The bromine is replaced by hydrogen instead of the aryl group (common in electron-rich heterocycles).

This guide prioritizes chemoselective conditions that activate the C-Br bond while leaving the C


C-H bond intact.

Part 1: Diagnostic & Troubleshooting Modules

Module A: The "Black Tar" Scenario (Alkyne Interference)

Symptom: The reaction mixture turns black/viscous rapidly; TLC shows multiple non-polar spots or a streak. Diagnosis: The terminal alkyne is reacting.[1][2] Even without Copper, Palladium can catalyze the cross-coupling of alkynes (Sonogashira-free variant) or oxidative homocoupling (Glaser).

Variable Recommendation Scientific Rationale
Base Selection Switch to

or

Strong bases (alkoxides like

) deprotonate terminal alkynes (

), accelerating side reactions. Mild bases maintain the alkyne in its neutral state.
Atmosphere Strict Argon/Nitrogen Oxygen promotes Glaser homocoupling (alkyne dimerization). Degas solvents thoroughly (sparge with Ar for 15 mins).
Catalyst Avoid Pd/C or

These unhindered catalysts easily coordinate the alkyne

-system. Use bulky ligands (see Module B).[3]
Module B: The "No Reaction" or "Dehalogenation" Scenario

Symptom: Starting material remains unconsumed, or you isolate the de-brominated pyrazole (H instead of Br). Diagnosis: 4-Bromopyrazoles are electron-rich. The oxidative addition of Pd into the C-Br bond is slow. If the catalyst isn't active enough, it either sits dormant (poisoned by the pyrazole N) or performs a hydrodehalogenation.

The Fix: Ligand Overhaul You must use Buchwald Dialkylbiaryl Phosphines . These ligands are bulky (preventing N-coordination) and electron-rich (accelerating oxidative addition).

  • Primary Recommendation: XPhos or XPhos Pd G3/G4

  • Secondary Recommendation: SPhos (if steric hindrance on the boronic acid is high) or tBuBrettPhos .

  • Avoid:

    
    , dppf (unless strictly necessary for chemoselectivity), or ligand-free conditions.
    
Module C: The "Boronic Acid Failure"

Symptom: Bromide remains, but boronic acid is consumed (seen as phenol or deboronated arene). Diagnosis: Protodeboronation.[4] Heterocyclic boronic acids are notoriously unstable.

  • Solution 1: Use MIDA Boronates or Potassium Trifluoroborates (

    
    )  for slow release.
    
  • Solution 2: Add the boronic acid in 3 portions over the first hour.

Part 2: Visualizing the Conflict

The following diagram illustrates the competing pathways your substrate faces. Your goal is to force the Green Path while suppressing the Red Paths .

Suzuki_Pathways Substrate 4-Bromo-1-(alkynyl)-pyrazole Pd_Cat Pd(0) Catalyst Substrate->Pd_Cat Interaction AlkyneSide Alkyne Homocoupling (Glaser/Sonogashira) Substrate->AlkyneSide Strong Base / O2 Promotes This OxAdd Oxidative Addition (Pd-Ar-Br) Pd_Cat->OxAdd Bulky Ligand (XPhos) Promotes This Poison Catalyst Poisoning (N-Coordination) Pd_Cat->Poison Unhindered Ligand Allows This Suzuki SUZUKI PRODUCT (Desired) OxAdd->Suzuki Transmetallation + Reductive Elim. Dehalo Hydrodehalogenation (Br replaced by H) OxAdd->Dehalo Slow Transmetallation + H-Source

Caption: Competing reaction manifolds. Use bulky ligands to favor Oxidative Addition (Green) and mild bases to suppress Alkyne activation (Red).

Part 3: Optimized Experimental Protocol

This protocol is designed to be "Alkyne-Safe" while maximizing reactivity on the Pyrazole ring.

Reagents
  • Substrate: 4-bromo-1-(pent-4-yn-1-yl)-1H-pyrazole (1.0 equiv)

  • Boronic Partner: Aryl/Heteroaryl boronic acid (1.5 equiv)

  • Catalyst: XPhos Pd G3 (2–4 mol%)

    • Alternative:

      
       (2 mol%) + XPhos (8 mol%)
      
  • Base:

    
     (3.0 equiv, finely ground)
    
  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

    • Note: The water is crucial for the Suzuki mechanism but must be degassed.

Step-by-Step Procedure
  • Preparation: Charge a reaction vial with the pyrazole substrate, boronic acid, base, and the Pd-precatalyst. Add a stir bar.

  • Degassing (Critical): Cap the vial with a septum. Evacuate and backfill with Argon 3 times .

  • Solvent Addition: Add the Dioxane/Water mixture (pre-degassed by sparging with Ar for 15 min) via syringe.

  • Reaction: Heat to 80°C .

    • Why 80°C? High enough to drive the difficult pyrazole coupling, but low enough to minimize thermal polymerization of the alkyne.

  • Monitoring: Check TLC at 2 hours.

    • If sluggish: Add 1 more mol% of catalyst.[5]

  • Workup: Dilute with EtOAc, wash with water. If the alkyne is unstable on silica, use neutral alumina or a buffered silica gel column.

Part 4: Frequently Asked Questions (FAQ)

Q: Can I just protect the alkyne with TMS to solve this? A: Yes, absolutely. If the optimized protocol above fails (yield < 40%), protecting the alkyne as a TMS-acetylene is the most robust solution. It eliminates the acidity of the alkyne proton and adds steric bulk that prevents side reactions. You can deprotect it later with


/MeOH.

Q: Why XPhos? Why not the cheaper


? 
A: 

is notoriously ineffective for 4-bromopyrazoles. The oxidative addition is the rate-limiting step here. XPhos is an electron-rich biaryl phosphine that dramatically accelerates this step. Furthermore, the bulk of XPhos prevents the pyrazole nitrogen from binding to the Pd center (catalyst poisoning).

Q: I see the product, but it's inseparable from a byproduct. What is it? A: It is likely the protodeboronated arene (from your boronic acid) or the hydrodehalogenated pyrazole.

  • Check: Does the byproduct mass match (Substrate - Br + H)? If so, your catalyst is active but transmetallation is too slow. Increase the concentration of the boronic acid or switch to a more stable Boronic Ester (Pinacol ester).

Q: Can I use DMF as a solvent? A: Avoid DMF if possible. At high temperatures (>100°C), DMF can decompose to dimethylamine, which can react with the catalyst or substrate. Dioxane, Toluene/Water, or n-Butanol are superior for this specific class of heterocycles.

References

  • Reactivity of Halopyrazoles

    • Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Amination of Aryl Halides with Primary Amines. Journal of the American Chemical Society.[2] (Demonstrates the necessity of bulky ligands like XPhos for nitrogen heterocycles).

  • Suzuki Coupling in Presence of Alkynes

    • Doucet, H., & Santelli, M. (2004).[6] Chemoselectivity in the Suzuki coupling of bromoarenes bearing an alkyne moiety. Tetrahedron Letters. (Establishes the use of mild bases to prevent alkyne interference).

  • Dehalogenation Side Reactions

    • Navarro, O., et al. (2004). General Method for the Suzuki−Miyaura Cross-Coupling of Heteroaryl Chlorides and Bromides. Journal of Organic Chemistry. (Discusses hydrodehalogenation mechanisms in electron-rich heterocycles).
  • MIDA Boronates (Slow Release Strategy)

    • Knapp, D. M., et al. (2009). Slow-Release of Unstable Boronic Acids for Suzuki-Miyaura Cross-Coupling. Journal of the American Chemical Society.[2]

Sources

Technical Support Center: Efficient Removal of Copper Residues from Pyrazole Click Chemistry Products

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of pyrazole-containing compounds synthesized via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click chemistry." This guide is designed for researchers, scientists, and drug development professionals to provide in-depth solutions for a critical, yet often underestimated, step in this synthetic workflow: the removal of residual copper catalysts.

Trace amounts of copper can have significant downstream consequences, including cytotoxicity in biological assays, interference with spectroscopic analysis, and compromised product stability.[1][2][3] This guide provides a comprehensive overview of troubleshooting strategies and detailed protocols to ensure the integrity and purity of your final pyrazole compounds.

Frequently Asked Questions (FAQs)

Q1: Why is removing residual copper from my pyrazole product so important?

A1: Residual copper, even at trace levels, can be problematic for several reasons. In drug development, metal impurities are strictly regulated due to potential toxicity.[4] For biological applications, copper ions can be toxic to cells and interfere with assays.[1][3] Furthermore, paramagnetic copper species can cause significant line broadening in NMR spectra, complicating structural elucidation.[5] A persistent blue or green hue in your isolated product is a common indicator of copper contamination.[5]

Q2: I performed an aqueous workup. Isn't that enough to remove the copper?

A2: While a simple water wash can remove some of the more water-soluble copper salts, it is often insufficient for complete removal. Copper can exist in various coordination states and may have an affinity for your pyrazole product, especially if the product itself has chelating properties.[5] Therefore, more targeted methods are typically required.

Q3: What are the most common and effective methods for copper removal?

A3: The most prevalent and effective methods for copper catalyst removal include:

  • Aqueous Washes with Chelating Agents: This involves a liquid-liquid extraction where the organic layer containing your product is washed with an aqueous solution of a chelating agent like EDTA, aqueous ammonia, or ammonium chloride.[5] These agents form water-soluble complexes with copper, which are then partitioned into the aqueous phase.[5]

  • Filtration through Solid Supports: The reaction mixture can be passed through a plug of an adsorbent material like silica gel or alumina.[5]

  • Scavenger Resins: These are solid-supported materials with functional groups that have a high affinity for copper.[5][6]

  • Chromatography: Standard techniques like column chromatography can be effective in separating the product from the copper catalyst.[5]

Q4: Can my pyrazole product itself chelate copper, making it harder to remove?

A4: Yes, pyrazole moieties and other nitrogen-containing heterocycles can act as ligands and chelate copper, which can make its removal more challenging.[7] If you suspect this is the case, a stronger chelating agent or a scavenger resin with a very high affinity for copper may be necessary.[5]

Troubleshooting Guide

This section addresses specific issues you might encounter and provides targeted solutions.

Observed Problem Potential Cause(s) Recommended Solution(s)
Product is blue or green after initial purification. Residual copper contamination.Perform additional aqueous washes with a chelating agent (e.g., 0.5 M EDTA solution) until the aqueous layer is colorless.[5][8] Follow this with filtration through a short plug of silica gel.
Broad or absent signals in ¹H or ¹³C NMR spectrum. Paramagnetic interference from residual copper.Pass the sample through a short plug of silica gel or alumina before NMR analysis.[5] Ensure thorough copper removal using one of the detailed protocols below.
Low product yield after aqueous workup. The product is partially water-soluble and is being lost in the aqueous phase.Use brine (saturated NaCl solution) to wash the organic layer to reduce the solubility of the organic product in the aqueous phase.[5]
Column chromatography fails to separate the product from the copper catalyst. The copper species and the product have similar polarities and affinities for the stationary phase.First, perform an aqueous wash with a chelating agent to remove the bulk of the copper before chromatography.[5] Consider using a different stationary phase (e.g., alumina instead of silica gel).
Inconsistent results in biological assays. Cytotoxicity or interference from residual copper.Implement a more rigorous copper removal protocol. Quantify the residual copper levels in your final product to ensure they are below the tolerance level for your specific application.

Detailed Protocols for Copper Removal

Here are step-by-step protocols for the most effective copper removal techniques.

Protocol 1: Aqueous Wash with a Chelating Agent (EDTA)

This is often the first line of defense and is highly effective for removing the bulk of the copper catalyst.

Materials:

  • Crude reaction mixture in a water-immiscible organic solvent (e.g., DCM, EtOAc).

  • 0.5 M EDTA solution (disodium salt, pH adjusted to ~8 with NaOH).

  • Separatory funnel.

  • Anhydrous sodium sulfate or magnesium sulfate.

  • Rotary evaporator.

Procedure:

  • Transfer the reaction mixture to a separatory funnel.

  • Add an equal volume of the 0.5 M EDTA solution.

  • Shake the funnel vigorously for 1-2 minutes. A blue-green color in the aqueous layer indicates the formation of the copper-EDTA complex.[5][8]

  • Allow the layers to separate and drain the aqueous layer.

  • Repeat the wash with the EDTA solution until the aqueous layer is colorless.[5]

  • Wash the organic layer with an equal volume of brine to remove any residual EDTA.[5]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the organic layer using a rotary evaporator.

Protocol 2: Filtration Through a Solid Support

This method is useful for removing finely suspended copper species and can be used alone or in combination with an aqueous wash.

Materials:

  • Crude product solution.

  • Silica gel or alumina.

  • Cotton or glass wool.

  • Pasteur pipette or small column.

  • Eluent (the solvent your product is dissolved in).

Procedure:

  • Place a small plug of cotton or glass wool at the bottom of a Pasteur pipette or small column.

  • Add a layer of sand (optional, but recommended for better separation).

  • Add a 2-3 cm layer of silica gel or alumina.

  • Gently tap the pipette or column to pack the solid support.

  • Add another small layer of sand on top.

  • Pre-wet the plug with the eluent.

  • Carefully load your crude product solution onto the top of the plug.

  • Elute the product with the appropriate solvent, collecting the filtrate. The copper should remain adsorbed on the solid support.

Protocol 3: Use of a Scavenger Resin

Scavenger resins are highly effective for removing trace amounts of copper to achieve very low ppm levels.

Materials:

  • Crude product solution.

  • Copper scavenger resin (e.g., those with thiol or amine functionalities).

  • Reaction vessel (e.g., round-bottom flask).

  • Stir plate and stir bar.

  • Filtration apparatus.

Procedure:

  • Dissolve your crude product in a suitable solvent.

  • Add the scavenger resin (typically 3-5 equivalents relative to the copper catalyst).

  • Stir the mixture at room temperature for 1-4 hours (consult the manufacturer's recommendations).

  • Filter the mixture to remove the resin.

  • Wash the resin with a small amount of fresh solvent.

  • Combine the filtrates and concentrate to obtain your purified product.

Visualizing the Workflow

Copper Removal Workflow

Copper_Removal_Workflow Start Crude Pyrazole (with Copper) Aqueous_Wash Aqueous Wash (e.g., EDTA) Start->Aqueous_Wash Bulk Removal Filtration Filtration through Silica/Alumina Plug Aqueous_Wash->Filtration Fine Particle Removal Chromatography Column Chromatography Aqueous_Wash->Chromatography Scavenger_Resin Treatment with Scavenger Resin Filtration->Scavenger_Resin Trace Removal Final_Product Pure Pyrazole (<10 ppm Cu) Scavenger_Resin->Final_Product Chromatography->Final_Product

Caption: A general workflow for the systematic removal of copper catalyst from a crude pyrazole product.

Mechanism of Copper Chelation by EDTA

EDTA_Chelation cluster_EDTA EDTA Cu Cu²⁺ N1 N Cu->N1 N2 N Cu->N2 O1 O Cu->O1 O2 O Cu->O2 O3 O Cu->O3 O4 O Cu->O4

Caption: Simplified diagram of EDTA forming a stable, hexadentate complex with a copper(II) ion.

Summary of Copper Removal Methods

MethodAdvantagesDisadvantagesBest For
Aqueous Wash with Chelating Agents Inexpensive, fast, and effective for bulk copper removal.[5]May not remove all traces of copper; product can be lost if it has some water solubility.Initial purification step for most pyrazole products.
Filtration Through Solid Supports Quick and easy for removing fine particulates and some dissolved copper.[5]Limited capacity; may not be sufficient on its own for high levels of contamination.A secondary purification step or for removing paramagnetic species before NMR.
Scavenger Resins High efficiency for trace copper removal; can achieve very low ppm levels.[5][6]More expensive than other methods; may require longer reaction times.Final purification step when very low copper levels are required (e.g., for drug development or sensitive biological assays).
Dialysis Effective for macromolecular products like bioconjugates.[9][10]Not suitable for small molecules; can be time-consuming.Purification of pyrazole-containing polymers or bioconjugates.
Column Chromatography Can provide very pure product.Can be time-consuming and require large volumes of solvent; some copper species may co-elute with the product.When other methods are insufficient or when separation from other organic impurities is also required.

References

  • Technical Support Center: Removal of Residual Copper Catalyst from Click Reactions. Benchchem.
  • Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling. PMC. Available at: [Link]

  • "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. Jena Bioscience. Available at: [Link]

  • Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PMC. Available at: [Link]

  • Best method for removing Cu(I) from Org compounds. Reddit. Available at: [Link]

  • How to remove copper after CuAAc click reaction? ResearchGate. Available at: [Link]

  • How can I remove copper from a click reaction mixture using EDTA? ResearchGate. Available at: [Link]

  • Copper-Chelating Azides for Efficient Click Conjugation Reactions in Complex Media. ResearchGate. Available at: [Link]

  • Copper and its complexes: A pharmaceutical perspective. ResearchGate. Available at: [Link]

  • Copper causing absense of signal in CuAAC? ResearchGate. Available at: [Link]

  • troubleshooting low yield in copper-catalyzed click reactions. Benchchem.
  • Fast, Cell-Compatible Click Chemistry with Copper- Chelating Azides for Biomolecular Labeling. MIT Open Access Articles. Available at: [Link]

  • Tracking Changes in Organic-Copper Speciation during Wastewater Treatment Using LC-ICPMS-ESIMS. ACS Environmental Au. Available at: [Link]

  • Recent Advances in Recoverable Systems for the Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction (CuAAC). MDPI. Available at: [Link]

  • The Impact of Copper Ions on the Activity of Antibiotic Drugs. PMC. Available at: [Link]

  • Unveiling the Impact of Residual Carbon Content on Elemental Impurities in Pharmaceuticals: A Comprehensive Evaluation.
  • Guideline on the specification limits for residues of metal catalysts. EMA. Available at: [Link]

  • Residual copper behavior in organic phases. ResearchGate. Available at: [Link]

  • Current Challenges in the Analysis of Copper Pesticide Residues.
  • Toxicological Profile for Copper. ATSDR. Available at: [Link]

  • Method for detecting organic copper pesticide residue in fruits and vegetables. Google Patents.
  • Solvent-dependent copper-catalyzed synthesis of pyrazoles under aerobic conditions. Available at: [Link]

  • New In Situ Catalysts Based on Nitro Functional Pyrazole Derivatives and Copper (II) Salts for Promoting Oxidation of Catechol to o-Quinone. MDPI. Available at: [Link]

  • One-pot Multicomponent synthesis of pyrano[2,3-c]pyrazoles catalyzed by Copper oxide nanoparticles (CuO NPs). Journal of Synthetic Chemistry. Available at: [Link]

  • Metal scavengers for organic purification. Biotage. Available at: [Link]

  • Complexation of Copper(II) in Organic Soils and in Dissolved Organic Matter − EXAFS Evidence for Chelate Ring Structures. ResearchGate. Available at: [Link]

  • Iron Oxide-Supported Copper Oxide Nanoparticles (Nanocat-Fe-CuO): Magnetically Recyclable Catalysts for the Synthesis of Pyrazole Derivatives, 4-Methoxyaniline, and Ullmann-type Condensation Reactions. ResearchGate. Available at: [Link]

Sources

Technical Support Center: Troubleshooting Regioselectivity in Pyrazole N-Alkylation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for pyrazole N-alkylation. This guide is designed for researchers, scientists, and professionals in drug development to provide in-depth troubleshooting strategies and address common challenges encountered during the N-alkylation of pyrazoles. Our goal is to equip you with the scientific principles and practical steps needed to control regioselectivity and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in the N-alkylation of pyrazoles?

The primary challenges in the N-alkylation of pyrazoles are controlling regioselectivity and achieving high yields.[1] For unsymmetrical pyrazoles, alkylation can occur at either the N1 or N2 position, often resulting in a mixture of regioisomers that can be difficult to separate.[1][2] Low yields can be caused by suboptimal reaction conditions, side reactions, or the poor reactivity of the starting materials.[1]

Q2: Which factors influence the N1/N2 regioselectivity of the reaction?

Regioselectivity in pyrazole N-alkylation is a multifactorial issue governed by a delicate interplay of several factors:

  • Steric Hindrance: This is often the most intuitive factor. Alkylation generally favors the less sterically hindered nitrogen atom. Bulky substituents on the pyrazole ring (at the C3 or C5 positions) or a bulky alkylating agent will direct the incoming group to the more accessible nitrogen.[1][3]

  • Electronic Effects: The electronic properties of substituents on the pyrazole ring influence the nucleophilicity of the adjacent nitrogen atoms.[2][4] Electron-withdrawing groups can decrease the nucleophilicity of the adjacent nitrogen, potentially favoring alkylation at the more distant nitrogen.

  • Base/Catalyst System: The choice of base is critical and can dramatically influence the outcome. For instance, K₂CO₃ in DMSO is often effective for regioselective N1-alkylation of 3-substituted pyrazoles.[1] In some cases, changing the base, such as using sodium hydride (NaH), can prevent the formation of regioisomeric mixtures.[1][2][3] Conversely, certain catalysts like MgBr₂ have been shown to favor N2-alkylation.[1]

  • Solvent Choice: The polarity and nature of the solvent play a crucial role. Polar aprotic solvents like DMF, DMSO, and acetonitrile often favor the formation of a single regioisomer.[1] Notably, fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been reported to dramatically improve regioselectivity in certain systems.[1][5]

  • Temperature: Reaction temperature can be a deciding factor between kinetic and thermodynamic control.[5][6][7] Lower temperatures often favor the kinetically preferred product (the one that forms faster), while higher temperatures can allow the system to equilibrate to the more stable thermodynamic product.[6][7]

Q3: What is the difference between kinetic and thermodynamic control in this context?

In the context of pyrazole alkylation, kinetic and thermodynamic control refer to how the final product ratio is determined.[6][7]

  • Kinetic Control: At lower temperatures or for shorter reaction times, the major product is the one that forms the fastest, which is known as the kinetic product.[7][8] This typically corresponds to the reaction pathway with the lowest activation energy.

  • Thermodynamic Control: At higher temperatures or with longer reaction times, the reaction may become reversible. This allows the initial products to revert to the starting materials and react again, eventually leading to an equilibrium that favors the most stable product, known as the thermodynamic product.[7][8]

The interplay between these two regimes can be a powerful tool. If your desired isomer is the kinetic product, running the reaction at a lower temperature may increase its selectivity. Conversely, if the desired product is the more stable isomer, higher temperatures might be beneficial.

In-Depth Troubleshooting Guide

This section addresses specific problems you might encounter and provides a logical, step-by-step approach to resolving them.

Issue 1: My reaction is producing a mixture of N1 and N2 alkylated pyrazoles with poor selectivity.

This is the most common issue. The goal is to identify conditions that favor one reaction pathway over the other.

Causality Analysis:

The formation of a mixture indicates that the activation energy barriers for alkylation at the N1 and N2 positions are very similar under your current conditions. To improve selectivity, you must alter the reaction environment to preferentially lower the energy of one transition state or raise the energy of the other.

Troubleshooting Workflow:

G cluster_sterics Steric Control cluster_solvent Solvent Effects cluster_base Base/Catalyst Effects cluster_temp Thermodynamic vs. Kinetic start Poor Regioselectivity (N1/N2 Mixture) sterics Modify Steric Hindrance start->sterics Is one N atom more hindered? solvent Change Solvent System sterics->solvent No improvement success Desired Regioisomer Achieved sterics->success Selectivity improves steric_details • Use a bulkier alkylating agent. • Modify pyrazole substituents (if possible). sterics->steric_details base Alter Base / Catalyst solvent->base No improvement solvent->success Selectivity improves solvent_details • Switch to polar aprotic (DMF, DMSO). • Try fluorinated alcohols (TFE, HFIP). solvent->solvent_details temp Adjust Temperature base->temp No improvement base->success Selectivity improves base_details • For N1: Try K₂CO₃ in DMSO. • For N2: Consider MgBr₂. • NaH can be highly selective in some cases. base->base_details temp->success Selectivity improves temp_details • Lower temperature for kinetic product. • Raise temperature for thermodynamic product. temp->temp_details

Caption: A decision tree for troubleshooting poor regioselectivity in pyrazole N-alkylation.

Solutions & Optimization Strategies:
StrategyActionable Steps & Rationale
1. Modify Steric Hindrance If the desired isomer is at the less sterically hindered nitrogen , using a bulkier alkylating agent can increase selectivity.[3] The increased steric clash at the more hindered nitrogen will raise the activation energy for that pathway.
2. Change the Solvent Polar Aprotic Solvents: Solvents like DMF and DMSO are excellent starting points and often favor one regioisomer.[1] Fluorinated Alcohols: The use of 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been reported to significantly enhance regioselectivity, potentially by unique solvation of the pyrazolate anion.[1][5]
3. Alter the Base/Catalyst The counter-ion of the base can coordinate with the pyrazolate anion, influencing which nitrogen is more available for alkylation. For N1-Alkylation: The combination of K₂CO₃ in DMSO is known to be effective for 3-substituted pyrazoles.[1] For N2-Alkylation: Lewis acidic catalysts like MgBr₂ have been shown to direct alkylation to the N2 position.[1] Sodium Hydride (NaH): This strong, non-coordinating base can sometimes provide high selectivity where other bases fail.[1][2][3]
4. Adjust Temperature Systematically vary the reaction temperature. Run the reaction at 0°C or room temperature to favor the kinetic product. If selectivity is still poor, try running the reaction at a higher temperature (e.g., 80-100°C) to see if the system favors a thermodynamic product.[5]
Issue 2: My reaction is giving a low yield or not proceeding at all.

Low yield can be due to a number of factors, from poor reactivity of the starting materials to decomposition.

Troubleshooting Workflow:

G start Low or No Yield check_base Re-evaluate Base start->check_base check_agent Check Alkylating Agent check_base->check_agent Base is appropriate & active success Yield Improved check_base->success Stronger base or better stoichiometry works check_solubility Assess Solubility check_agent->check_solubility Agent is reactive check_agent->success More reactive leaving group works check_temp Increase Temperature check_solubility->check_temp All components soluble check_solubility->success Different solvent works check_temp->success Reaction proceeds

Caption: A logical workflow for troubleshooting low pyrazole N-alkylation yield.

Solutions & Optimization Strategies:
  • Re-evaluate Your Base: The base is crucial for deprotonating the pyrazole nitrogen to make it sufficiently nucleophilic.

    • Strength: If you are using a weak base like K₂CO₃ and getting low conversion, consider switching to a stronger base like NaH or KHMDS.

    • Stoichiometry: A slight excess of the base (e.g., 1.2 equivalents) is often beneficial.[1]

  • Check the Alkylating Agent's Reactivity:

    • Leaving Group: The reactivity of the alkylating agent (R-X) depends on the leaving group (X). The general trend is I > Br > Cl > OTs. If you are using an alkyl chloride with low success, consider switching to the corresponding bromide or iodide.[1]

  • Assess Solubility: Poor solubility of the pyrazole or the base can significantly hinder the reaction. If you observe poor solubility, try a different solvent in which all components are fully dissolved.

  • Increase Temperature: If the reaction is sluggish at room temperature, gradually increase the temperature (e.g., to 50°C, then 80°C) while monitoring for product formation and potential decomposition by TLC or LC-MS.

Experimental Protocols

Protocol 1: General Procedure for Base-Mediated N-Alkylation

This protocol provides a robust starting point for many pyrazole alkylations.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 1. Add pyrazole and base (e.g., K₂CO₃, 1.5 eq) to solvent (e.g., DMF). react1 2. Stir at room temp for 15-30 min. prep1->react1 react2 3. Add alkylating agent (1.1 eq) dropwise. react1->react2 react3 4. Stir at desired temp (RT to 80°C) for 4-24h. react2->react3 react4 5. Monitor by TLC/LC-MS. react3->react4 workup1 6. Quench with water. react4->workup1 workup2 7. Extract with organic solvent. workup1->workup2 workup3 8. Dry, concentrate, and purify by column chromatography. workup2->workup3

Caption: General experimental workflow for base-mediated N-alkylation of pyrazoles.

Materials:

  • Substituted Pyrazole (1.0 eq)

  • Base (e.g., K₂CO₃, Cs₂CO₃, NaH) (1.5 eq)

  • Anhydrous Solvent (e.g., DMF, DMSO, Acetonitrile)

  • Alkylating Agent (e.g., Alkyl Halide) (1.1 eq)

  • Water, Brine, and appropriate organic solvent for extraction (e.g., Ethyl Acetate)

  • Anhydrous Sodium or Magnesium Sulfate

  • Silica Gel

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the pyrazole (1.0 eq) and the base (1.5 eq).

  • Add the anhydrous solvent to form a solution or suspension (typically 0.1-0.5 M).

  • Stir the suspension at room temperature for 15-30 minutes.

  • Add the alkylating agent (1.1 eq) dropwise to the suspension.

  • Allow the reaction to stir at the desired temperature (ranging from room temperature to 80°C) for 4-24 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).[1]

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[1]

  • Purify the crude product by flash column chromatography on silica gel.[1]

Protocol 2: Acid-Catalyzed N-Alkylation with Trichloroacetimidates

This method provides an alternative to base-mediated alkylations, particularly for acid-stable substrates, and is reported to be driven by steric effects.[9][10]

Materials:

  • Pyrazole (1.0 eq)

  • Trichloroacetimidate electrophile (1.0-1.2 eq)

  • Brønsted Acid Catalyst (e.g., Camphorsulfonic acid (CSA), TfOH) (0.2 eq)

  • Dry, non-polar solvent (e.g., 1,2-Dichloroethane (DCE))

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine, Ethyl Acetate, Anhydrous Sodium Sulfate

Procedure:

  • Charge a round-bottom flask with the pyrazole (1.0 eq), trichloroacetimidate (1.1 eq), and CSA (0.2 eq) under an argon atmosphere.

  • Add dry DCE to form a ~0.25 M solution.

  • Stir the reaction at room temperature for 4-12 hours, monitoring by TLC.[1]

  • Dilute the reaction mixture with ethyl acetate.

  • Wash with saturated aqueous NaHCO₃ and then brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[1]

References

  • Proposed structural factors influencing on the regioselectivity of NH-pyrazole alkylations. ResearchGate. Available from: [Link]

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. PMC. Available from: [Link]

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. Available from: [Link]

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ACS Publications. Available from: [Link]

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ResearchGate. Available from: [Link]

  • Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Chemistry Portal. Available from: [Link]

  • Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. PMC. Available from: [Link]

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. J. Org. Chem. Available from: [Link]

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Semantic Scholar. Available from: [Link]

  • Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. PMC. Available from: [Link]

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI. Available from: [Link]

  • Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves. ResearchGate. Available from: [Link]

  • Recent highlights in the synthesis and biological significance of pyrazole derivatives. PMC. Available from: [Link]

  • Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. PMC. Available from: [Link]

  • Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. ResearchGate. Available from: [Link]

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Semantic Scholar. Available from: [Link]

  • Switching pyrazole N-alkylation regioselectivity. ResearchGate. Available from: [Link]

  • Thermodynamic and kinetic reaction control. Wikipedia. Available from: [Link]

  • 14.3: Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts. Available from: [Link]

  • Kinetic vs Thermodynamic Control in Reactions. Scribd. Available from: [Link]

Sources

Validation & Comparative

HPLC Retention Time Comparison for Pyrazole Regioisomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: HPLC Retention Time Comparison for Pyrazole Regioisomers Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Introduction: The Regioselectivity Challenge

In medicinal chemistry, the pyrazole scaffold is ubiquitous, yet its synthesis often yields complex mixtures of regioisomers—most notably the 1,3- vs. 1,5-disubstituted isomers and N1- vs. N2-alkylated products. Distinguishing these isomers is critical for Structure-Activity Relationship (SAR) studies, as their biological activities often diverge drastically.

Standard C18 methods frequently fail to resolve these isomers because they possess identical molecular weights and similar lipophilicities (


). This guide moves beyond basic hydrophobicity, exploring how 

-

interactions
, dipole moments , and steric planarity can be leveraged to achieve baseline separation.
Mechanistic Basis of Separation

To separate pyrazole regioisomers, one must exploit their subtle electronic and steric differences.

A. Steric Planarity & Hydrophobicity (The C18 Mechanism)
  • 1,3-Isomers: typically adopt a more planar conformation. This allows for deeper intercalation into the C18 alkyl chains, resulting in longer retention times .

  • 1,5-Isomers: The substituent at the 5-position often sterically clashes with the N1-substituent, forcing the molecule into a twisted, non-planar conformation. This reduces the effective contact area with the stationary phase, resulting in shorter retention times .

B.

-

Interactions (The Phenyl-Hexyl Mechanism)
  • When C18 fails, Phenyl-Hexyl phases are the superior alternative. Pyrazoles are electron-rich aromatic systems.

  • The "Methanol Effect": Acetonitrile (ACN) contains a

    
    -system (C
    
    
    
    N) that competes with the analyte for interaction with the phenyl stationary phase. Methanol (MeOH) does not. Therefore, switching from ACN to MeOH on a Phenyl column significantly enhances the selectivity for aromatic regioisomers.
Comparative Analysis: Stationary & Mobile Phases

The following data summarizes the retention behavior of a model system (e.g., 1-methyl-3-phenylpyrazole vs. 1-methyl-5-phenylpyrazole).

Table 1: Stationary Phase Performance Comparison
FeatureC18 (Octadecyl) Phenyl-Hexyl Performance Verdict
Primary Mechanism Hydrophobic Interaction

-

Stacking + Hydrophobicity
Phenyl-Hexyl offers orthogonal selectivity.
1,5-Isomer Elution Elutes First (Twisted/Less Hydrophobic)Elutes First (Weaker

-stacking due to twist)
Same order, but Phenyl increases

(separation factor).
1,3-Isomer Elution Elutes Second (Planar/More Hydrophobic)Elutes Second (Stronger

-stacking)
Better peak shape on Phenyl for basic pyrazoles.
Solvent Suitability Works well with ACN or MeOH.[1][2]Requires MeOH for max selectivity.ACN suppresses the unique

-selectivity of Phenyl columns.
Resolution (

)
Moderate (

)
High (

)
Phenyl-Hexyl is the recommended choice.
Table 2: Mobile Phase Solvent Effects (The Critical Variable)
Solvent SystemInteraction TypeEffect on Pyrazole Separation
Water / Acetonitrile Dipole-DipolePoor Selectivity on Phenyl. ACN's

-electrons shield the stationary phase, making it behave like a short-chain C18.
Water / Methanol Hydrogen BondingHigh Selectivity on Phenyl. MeOH allows direct interaction between the pyrazole

-system and the stationary phase phenyl rings.
Visualizing the Separation Logic

The following diagrams illustrate the decision-making process and the molecular mechanisms driving separation.

Diagram 1: Method Development Decision Tree

MethodDevelopment Start Start: Pyrazole Regioisomer Mixture CheckStruct Analyze Structure: Are isomers aromatic (Phenyl/Aryl)? Start->CheckStruct C18_Screen Screen 1: C18 Column Mobile Phase: H2O/ACN + 0.1% Formic Acid CheckStruct->C18_Screen Alkyl substituents Phenyl_Screen Screen 2: Phenyl-Hexyl Column CRITICAL: Switch to H2O/MeOH CheckStruct->Phenyl_Screen Aryl substituents (Strong Pi-Pi potential) Result_C18 Resolution (Rs) > 1.5? C18_Screen->Result_C18 Success Validate & Finalize Method Result_C18->Success Yes Result_C18->Phenyl_Screen No (Co-elution) Result_Phenyl Resolution (Rs) > 1.5? Phenyl_Screen->Result_Phenyl Result_Phenyl->Success Yes pH_Mod Modify pH: Switch to Ammonium Bicarbonate (pH 10) (If chemically stable) Result_Phenyl->pH_Mod No (Peak Tailing/Overlap) pH_Mod->Success Improved Shape

Caption: Workflow for selecting the optimal stationary phase. Note the critical switch to Methanol for Phenyl columns.

Diagram 2: Mechanistic Interaction (C18 vs. Phenyl)

Mechanism Isomer13 1,3-Isomer (Planar) C18_Phase C18 Phase (Hydrophobic Only) Isomer13->C18_Phase Deep Intercalation (Strong Retention) Phenyl_Phase Phenyl Phase (Pi-Pi + Hydrophobic) Isomer13->Phenyl_Phase Strong Pi-Stacking (Max Retention) Isomer15 1,5-Isomer (Twisted) Isomer15->C18_Phase Steric Exclusion (Weak Retention) Isomer15->Phenyl_Phase Weak Pi-Stacking (Twist disrupts overlap)

Caption: Mechanistic difference: Planar 1,3-isomers interact more strongly with both phases, but Phenyl amplifies this difference.

Validated Experimental Protocol

This protocol is designed as a "Self-Validating System." If the System Suitability Test (SST) fails, the protocol directs you to the specific optimization step.

Protocol: The "Dual-Selectivity" Screening Method

Objective: Baseline separation of N-methyl-3-phenylpyrazole and N-methyl-5-phenylpyrazole (or similar analogs).

1. Sample Preparation:

  • Dissolve 1 mg of the regioisomer mixture in 1 mL of Methanol (do not use ACN as diluent if using Phenyl columns to avoid local solvent mismatch).

  • Filter through a 0.2 µm PTFE filter.

2. Chromatographic Conditions (Screening):

ParameterCondition A (Baseline)Condition B (Selectivity)
Column C18 (e.g., Agilent ZORBAX Eclipse Plus), 3.5 µmPhenyl-Hexyl (e.g., Phenomenex Luna or Agilent ZORBAX), 3.5 µm
Mobile Phase A Water + 0.1% Formic AcidWater + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic AcidMethanol + 0.1% Formic Acid
Gradient 5% B to 95% B over 10 min10% B to 90% B over 15 min (MeOH is more viscous)
Flow Rate 1.0 mL/min0.8 mL/min (to manage backpressure)
Temp 40°C40°C

3. System Suitability Test (SST):

  • Criterion 1: Resolution (

    
    ) between isomers must be 
    
    
    
    .
  • Criterion 2: Tailing Factor (

    
    ) must be 
    
    
    
    (Pyrazoles are basic; tailing indicates silanol interaction).

4. Troubleshooting Logic:

  • If

    
     on C18: Move immediately to Condition B (Phenyl/MeOH).
    
  • If Tailing occurs: The pyrazole nitrogen is interacting with free silanols. Add 10mM Ammonium Acetate to the aqueous phase or increase pH to 7.5-8.0 (ensure column is pH resistant).

References
  • Agilent Technologies. Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns using Acetonitrile or Methanol. (2009).[3] Retrieved from [Link]

  • Journal of the Chemical Society of Nigeria. Development and Optimization of HPLC Methods for the Chiral Separation of Arylpyrazole. (2024).[4] Retrieved from [Link]

  • SIELC Technologies. Separation of Pyrazole on Newcrom R1 HPLC column. (2018).[5][6][7] Retrieved from [Link]

  • Oreate AI. Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography. (2026).[8] Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Crystal Structure of 1-Substituted 4-Bromopyrazoles: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of medicinal chemistry and materials science, pyrazole derivatives are foundational scaffolds. Their structural versatility and diverse biological activities make them prime candidates for drug development. The solid-state structure, or crystal packing, of these molecules is not merely an academic curiosity; it dictates crucial physicochemical properties such as solubility, stability, polymorphism, and bioavailability. This guide provides a comparative analysis of the crystal structures of 1-substituted 4-bromopyrazoles, exploring how modifications at the N1-position profoundly influence supramolecular assembly. We will delve into the causality behind experimental choices in structure determination and present a robust protocol for single-crystal X-ray diffraction, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Significance of Solid-State Structure

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged structure in drug discovery. One nitrogen is a pyrrole-like proton donor, while the other is a pyridine-like proton acceptor, allowing the molecule to engage in a rich variety of intermolecular interactions[1]. The 4-bromo substituent is particularly noteworthy as it introduces the potential for halogen bonding, a highly directional non-covalent interaction that can be exploited in crystal engineering[2][3][4].

Understanding the three-dimensional arrangement of molecules in a crystal lattice is paramount. This crystal structure governs a material's macroscopic properties. By strategically modifying the substituent at the N1-position of the 4-bromopyrazole core, we can modulate these intermolecular interactions, thereby tuning the resulting solid-state architecture and, consequently, its performance as an active pharmaceutical ingredient (API). This guide will compare and contrast the crystal packing of several N1-substituted analogs to elucidate these structure-property relationships.

The Cornerstone of Analysis: Single-Crystal X-ray Diffraction (SC-XRD)

To compare crystal structures, one must first be able to determine them accurately. Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for obtaining precise three-dimensional molecular structures at atomic resolution[5]. It allows for the unambiguous determination of bond lengths, bond angles, molecular conformation, and the intricate network of intermolecular interactions that define the crystal lattice[6].

Causality in Experimental Design: Why SC-XRD?

While other techniques like NMR and mass spectrometry confirm molecular identity, only SC-XRD provides a direct visualization of the molecule's spatial arrangement and its interactions with neighbors in the solid state[5]. This is critical because different crystal forms (polymorphs) of the same compound can have dramatically different properties. For an API, an undesired polymorphic transformation can lead to loss of efficacy or adverse effects. Therefore, a thorough understanding of the crystal structure, as provided by SC-XRD, is a non-negotiable aspect of drug development.

The choice of radiation source (e.g., Molybdenum or Copper) is a key experimental decision. Molybdenum Kα radiation (λ=0.71073 Å) is generally preferred for most organic and organometallic crystals due to its high energy and penetrating power, which minimizes absorption effects[5]. Copper Kα radiation (λ=1.5418 Å) is used for smaller unit cells or when anomalous dispersion is needed to determine absolute configuration[7].

Experimental Workflow & Protocol

The process of obtaining a crystal structure is a self-validating system, with built-in checks at each stage to ensure data quality and structural accuracy.

Experimental Workflow: From Crystal to Structure

workflow cluster_exp Experimental Phase cluster_analysis Computational Phase Crystal 1. Crystal Growth & Selection Mount 2. Crystal Mounting Crystal->Mount Screen 3. Data Collection (Screening & Full Sphere) Mount->Screen Solve 4. Structure Solution (Direct Methods/Patterson) Screen->Solve Refine 5. Structure Refinement (Least-Squares) Solve->Refine Validate 6. Validation & CIF Generation Refine->Validate Report Final Crystallographic Report (CIF) Validate->Report

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Detailed Protocol for SC-XRD Analysis of a 1-Substituted 4-Bromopyrazole

  • Crystal Growth & Selection:

    • Objective: To obtain a single, defect-free crystal of suitable size (typically 0.1-0.3 mm).

    • Method: Slow evaporation is a common and effective technique[7][8]. Dissolve the synthesized pyrazole derivative in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) to near saturation. Loosely cover the vial and allow the solvent to evaporate over several days.

    • Causality: Slow evaporation allows molecules sufficient time to organize into a well-ordered crystal lattice, minimizing defects that would degrade diffraction quality.

    • Selection: Under a polarized light microscope, select a crystal that is clear, has well-defined faces, and exhibits uniform extinction, indicating it is a single crystal and not a conglomerate[7].

  • Data Collection:

    • Mounting: Carefully mount the selected crystal on a goniometer head using a cryoprotectant oil. Flash-cool the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.

    • Instrumentation: Use a modern diffractometer equipped with a Mo Kα or Cu Kα X-ray source and a sensitive detector (e.g., CCD or CMOS).

    • Strategy: Perform an initial screening to determine the unit cell parameters and crystal system. Follow this with a full data collection strategy designed to measure a complete, redundant set of diffraction intensities.

  • Structure Solution and Refinement:

    • Software: Utilize standard crystallographic software packages (e.g., SHELXT for solution, SHELXL for refinement).

    • Solution: The phase problem is typically solved using direct methods, which generate an initial electron density map revealing the positions of most non-hydrogen atoms.

    • Refinement: The initial atomic model is refined against the experimental diffraction data using a full-matrix least-squares algorithm. This process iteratively adjusts atomic positions and displacement parameters to minimize the difference between observed and calculated structure factors. Hydrogen atoms are typically placed in calculated positions.

  • Validation and Reporting:

    • Validation: The final structural model is validated using tools like PLATON/checkCIF to ensure it is chemically sensible and conforms to crystallographic standards. Key metrics include R-factors (R1, wR2), goodness-of-fit (GooF), and residual electron density.

    • Deposition: The final data is compiled into a Crystallographic Information File (CIF) and deposited in a public repository like the Cambridge Structural Database (CSD) to ensure data integrity and accessibility for the scientific community[9][10].

Comparative Analysis: The Impact of the N1-Substituent

The choice of substituent at the N1 position of the 4-bromopyrazole ring dramatically influences the resulting supramolecular architecture. By analyzing structures deposited in the Cambridge Structural Database (CSD) and published literature, we can compare how different functional groups dictate the dominant intermolecular interactions. Let's consider three representative cases: N1-H (unsubstituted), N1-Alkyl, and N1-Aryl.

Supramolecular Synthons: The Building Blocks of Crystal Packing

Crystal structures are assembled from recurring, robust patterns of intermolecular interactions known as "supramolecular synthons"[11]. In 4-bromopyrazoles, key potential synthons include N-H···N hydrogen bonds, C-H···Br interactions, Br···Br or Br···N halogen bonds, and π-π stacking. The N1-substituent determines which of these synthons will predominate.

Key Intermolecular Interactions in 4-Bromopyrazole Assemblies

interactions cluster_halogen Halogen & Weak Bonds Pz1 4-Bromopyrazole N1-H Pyridine-like N2 Pz2 4-Bromopyrazole N1-H Pyridine-like N2 Pz1:f1->Pz2:f2 N-H···N Hydrogen Bond Pz3 4-Bromopyrazole N1-Aryl Pz4 4-Bromopyrazole N1-Aryl Pz3->Pz4 Pz5 4-Bromopyrazole Br Pz6 4-Bromopyrazole Br Pz5:f3->Pz6:f3 Br···Br Halogen Bond Pz7 4-Bromopyrazole C-H Pz7:f4->Pz5:f3 C-H···Br Interaction

Caption: Common supramolecular synthons in 4-bromopyrazole crystals.

Case Study Comparison

The following table summarizes key crystallographic data for representative 1-substituted 4-bromopyrazoles. The data illustrates how the N1-substituent alters the crystal system and packing motifs.

CompoundN1-SubstituentCrystal SystemSpace GroupKey Supramolecular Synthon(s)CCDC Refcode
1 (4-Bromo-1H-pyrazole)-HOrthorhombicPnmaN-H···N hydrogen bonds forming trimers[2][12]BUPZOL
2 (4-Bromo-1-methyl-pyrazole)-CH₃MonoclinicP2₁/nC-H···N and C-H···Br interactionsBUPZUM
3 (1-Aryl-4-bromopyrazole)-Aryl (e.g., Phenyl)VariesVariesπ-π stacking, C-H···π, C-H···BrVaries

Note: Data for specific aryl derivatives would be populated from relevant CSD entries or publications.

Analysis:

  • Compound 1 (N1-H): In the parent 4-bromo-1H-pyrazole, the powerful N-H···N hydrogen bond is the dominant structure-directing interaction. Molecules assemble into robust trimeric motifs, which then pack into an orthorhombic lattice[2][12]. The bromine atom plays a secondary role in the packing.

  • Compound 2 (N1-Alkyl): The replacement of the acidic N-H proton with a methyl group eliminates the possibility of strong hydrogen bonding. The crystal packing is therefore governed by a network of weaker C-H···N and C-H···Br interactions. This fundamental change in the primary synthon leads to a different, less symmetric (monoclinic) crystal system.

  • Compound 3 (N1-Aryl): Introducing an aromatic ring at the N1-position introduces a new, powerful interaction: π-π stacking. The packing in these derivatives is often a competition and balance between π-stacking of the aryl groups, C-H···π interactions, and halogen bonding involving the bromine atom. The specific arrangement (e.g., parallel-displaced vs. T-shaped stacking) and the resulting crystal symmetry depend heavily on the nature and substitution of the aryl ring itself.

Implications for Drug Development and Materials Science

The ability to control crystal packing by modifying the N1-substituent has profound practical implications:

  • Polymorph Screening: Understanding the preferred synthons for a given molecule allows for a more rational approach to polymorph screening. By choosing crystallization conditions (e.g., solvents) that favor or disrupt certain interactions, scientists can target specific crystal forms.

  • Solubility and Dissolution Rate: Crystal packing energy directly impacts solubility. A more tightly packed crystal with strong intermolecular interactions will generally have a higher lattice energy and lower solubility. By switching from a strongly hydrogen-bonded structure to one dominated by weaker van der Waals forces, it may be possible to enhance the dissolution rate of a poorly soluble drug candidate.

  • Mechanical Properties: The arrangement of molecules affects the mechanical properties of the crystal, such as hardness and tabletability, which are critical for pharmaceutical manufacturing.

Conclusion

The crystal structure of 4-bromopyrazoles is not a static feature but a tunable property that is highly sensitive to substitution at the N1-position. The transition from strong N-H···N hydrogen bond-dominated arrays in the unsubstituted parent compound to weaker C-H···Br and π-stacking interactions in N-alkyl and N-aryl derivatives fundamentally alters the supramolecular assembly and resulting crystal system. A rigorous, protocol-driven approach using single-crystal X-ray diffraction is essential to elucidate these structures. The insights gained from this comparative analysis provide a powerful tool for researchers in drug development and crystal engineering, enabling the rational design of molecules with optimized solid-state properties.

References

  • Ahmed, B. M., Zeller, M., & Mezei, G. (2023). Crystal and molecular structure of 4-fluoro-1 H -pyrazole at 150 K. Acta Crystallographica Section E: Crystallographic Communications, 79(5), 428-431. [Link]

  • Cambridge Crystallographic Data Centre (CCDC). (n.d.). CSD (Cambridge Structural Database). [Link]

  • Cooper, G. A., Medcraft, C., Littlefair, J., & Legon, A. C. (2017). Halogen bonding properties of 4-iodopyrazole and 4-bromopyrazole explored by rotational spectroscopy and ab initio calculations. Physical Chemistry Chemical Physics, 19(48), 32254-32263. [Link]

  • Loh, W.-S., Quah, C. K., Chia, T. S., Fun, H.-K., Sapnakumari, M., Narayana, B., & Sarojini, B. K. (2013). Synthesis and crystal structures of N-substituted pyrazolines. Molecules, 18(2), 2386–2396. [Link]

  • Oreate AI. (2026, January 7). Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis. Oreate AI Blog. [Link]

  • Raptis, R. G., Mezei, G., Zeller, M., & Ahmed, B. M. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Molecules, 28(14), 5443. [Link]

  • Rosa, V., & Claramunt, R. M. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(1), 2. [Link]

  • Shishkin, O. V., et al. (2022). Crystal Structure Analysis of 4-Oxo, 4-hydroxy- and 4-alkyl-7-bromopyrazolo[5,1- c][2][13][14]triazines. Journal of Chemical Crystallography. [Link]

  • Tukhvatshin, R. S., et al. (2022). Crystal Structure Analysis of 4-Oxo, 4-hydroxy- and 4-alkyl-7-bromopyrazolo[5,1- c][2][13][14]triazines. Journal of Chemical Crystallography. [Link]

  • Woolfson, D. N. (Ed.). (2010). X-Ray Crystallography of Chemical Compounds. Humana Press. [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 4-bromo-1-(pent-4-yn-1-yl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary: The "Novel Intermediate" Protocol

Compound: 4-bromo-1-(pent-4-yn-1-yl)-1H-pyrazole Functional Analysis: Halogenated Heterocycle / Terminal Alkyne Hazard Classification (Inferred): Warning

As a specialized research intermediate lacking a substance-specific toxicological monograph, this compound must be handled under Universal Precautions for Novel Chemical Entities (NCEs) . Structural Activity Relationship (SAR) analysis of the 4-bromopyrazole core and the terminal alkyne side chain dictates the following baseline hazards:

  • Bioactivity Potential: Pyrazole scaffolds are privileged structures in kinase inhibitors and pharmacological agents. Treat as a potential bioactive.

  • Irritant Profile: Analogs (e.g., 4-bromopyrazole) are confirmed Skin/Eye/Respiratory Irritants (Category 2/2A/3).

  • Reactivity: The terminal alkyne moiety presents specific compatibility risks with coinage metals (Cu, Ag) in waste lines (acetylide formation).

Personal Protective Equipment (PPE) Matrix

This matrix is designed to create a redundant barrier system, ensuring safety regardless of the specific solvent system used in your workflow.

Protection ZoneStandard Operation (Weighing, Transfer, Click Chemistry)High-Risk Operation (Spill Cleanup, Aerosol Generation)Rationale & Causality
Hand Protection Double Gloving (Nitrile/Nitrile) • Inner: 4 mil Nitrile (Examination)• Outer: 5-8 mil Nitrile (Extended Cuff)Laminate Barrier (Silver Shield) Required if dissolved in penetrating solvents (e.g., DCM, THF).Brominated organics can permeate standard nitrile if dissolved in halogenated solvents. Double gloving provides a "breakthrough indicator" gap.
Eye/Face Chemical Splash Goggles (ANSI Z87.1 D3 rating)Face Shield + Goggles Safety glasses are insufficient for NCEs; fine powders can bypass side shields. Goggles seal the ocular cavity against dust and vapors.
Respiratory Engineering Control Primary (Fume Hood sash < 18")P100/OV Respirator (Only if hood containment is breached)The primary defense is the hood. If working outside containment, organic vapor cartridges are required due to the volatile potential of reaction solvents.
Body Lab Coat (100% Cotton/Nomex) + Closed-toe chemical resistant shoes.Tyvek® Lab Coat/Apron Disposable over-garment.Synthetic blends (polyester) can melt into skin if a flammable solvent fire occurs. Cotton chars but does not melt.

Operational Workflow: Self-Validating Safety Systems

This protocol uses a "Check-Verify-Execute" logic to prevent exposure before it happens.

Phase 1: Pre-Synthesis Preparation
  • The Copper Rule: If this compound is intended for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), ensure all waste containers are free of heavy metal oxidizers before starting.

  • Glassware Inspection: Use only defect-free glassware. Brominated intermediates are often heavy oils or dense solids; breakage during transfer is a common exposure vector.

Phase 2: Weighing and Transfer (The Critical Control Point)
  • Static Control: Pyrazole derivatives can be electrostatic. Use an anti-static gun or ionizer bar if the powder "flies."

  • Containment: Weigh inside the fume hood using a draft shield, or use a vented balance enclosure. Never weigh NCEs on an open bench.

Phase 3: Reaction & Workup
  • Solvent Choice: If dissolving in Dichloromethane (DCM), be aware that DCM degrades nitrile gloves in <15 minutes. Change outer gloves immediately upon splash contact.

  • Quenching: Ensure the alkyne functionality is not exposed to strong bases (e.g., NaH) without temperature control, as this can generate exothermic polymerization or degradation.

Waste Disposal & Decontamination[1][2][3]

Crucial Logistics: This compound contains a Bromine atom.[1] It must be segregated from general organic waste to prevent dioxin formation during incineration and to comply with EPA/RCRA halogenated waste standards.

Disposal Decision Tree
  • Liquid Waste: Segregate into "Halogenated Organic Waste" container.

    • Do not mix with: Acid waste or Oxidizers (Peroxides/Nitrates).[2]

  • Solid Waste: Contaminated gloves, paper towels, and silica gel must go into "Hazardous Solid Waste" (often yellow bag/bin), not regular trash.

  • Glassware Wash: First rinse with acetone (collect as halogenated waste), then wash with soap/water.

Visualizing the Safety Logic

The following diagram illustrates the decision-making process for handling this specific functionalized intermediate.

SafetyProtocol cluster_0 Critical Warning Start Start: Handling 4-bromo-1-(pent-4-yn-1-yl)-1H-pyrazole RiskAssess Risk Assessment: 1. Bromine (Halogenated) 2. Alkyne (Reactive) 3. Pyrazole (Bioactive) Start->RiskAssess StateCheck State of Matter? RiskAssess->StateCheck Solid Solid / Powder StateCheck->Solid Solution In Solution (DCM/THF) StateCheck->Solution ControlSolid Engineering Control: Vented Balance / Draft Shield Solid->ControlSolid ControlLiq Engineering Control: Fume Hood (Sash <18") Solution->ControlLiq PPE_Solid PPE: Nitrile (Double) + Goggles ControlSolid->PPE_Solid PPE_Liq PPE: Silver Shield (if DCM) or Double Nitrile (Change <15m) ControlLiq->PPE_Liq Disposal Disposal: HALOGENATED Waste Stream (Do NOT mix with Acids/Metals) PPE_Solid->Disposal PPE_Liq->Disposal

Figure 1: Operational decision tree for PPE selection and waste stream management based on the physical state of the pyrazole derivative.

Emergency Response

  • Skin Contact: Immediately wash with soap and water for 15 minutes.[3] Do not use alcohol (increases absorption).

  • Eye Contact: Flush for 15 minutes. Hold eyelids open. Consult an ophthalmologist.

  • Spill (Solid): Dampen a paper towel with water (to prevent dust), wipe up, and place in hazardous solid waste.

  • Spill (Liquid): Cover with absorbent pads.[1] If DCM was the solvent, evacuate the area for 15 minutes to allow vapors to clear via the hood before cleanup.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[4]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.

  • American Chemical Society. (2023). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety.

  • PubChem. (n.d.). Compound Summary: 4-Bromopyrazole (Analogous Hazard Data). National Library of Medicine.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-bromo-1-(pent-4-yn-1-yl)-1H-pyrazole
Reactant of Route 2
Reactant of Route 2
4-bromo-1-(pent-4-yn-1-yl)-1H-pyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.